molecular formula C18H30O2 B117708 5alpha-Estrane-3alpha,17alpha-diol CAS No. 481695-77-6

5alpha-Estrane-3alpha,17alpha-diol

Cat. No.: B117708
CAS No.: 481695-77-6
M. Wt: 278.4 g/mol
InChI Key: QNKATSBSLLYTMH-DMKQDBSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-Estrane-3alpha,17alpha-diol is a synthetic estrane steroid that serves as a key reference material in research settings. Estrane derivatives are characterized by a C18 steroid nucleus, which distinguishes them from androstane (C19) and pregnane (C21) steroid families . This compound is of particular interest in the field of analytical chemistry and anti-doping science, as closely related estrane-diol isomers have been identified as metabolites of synthetic anabolic steroids like 17β-Nandrolone . Its primary research application lies in its use as a standardized material for the development and validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the precise detection and quantification of steroid metabolites in biological samples . The stereochemistry of this compound is a critical aspect of its identity and function; the 3-alpha configuration of the hydroxyl group and the planar A/B ring fusion resulting from the 5-alpha reduction are defining features that influence its receptor binding and metabolic fate . Researchers utilize this compound to study steroid metabolism, trace the use of prohibited substances, and advance the accuracy of steroid profiling. This product is intended for research and forensic applications only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S,17R)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKATSBSLLYTMH-DMKQDBSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@H]2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5α-Estrane-3α,17α-diol: A Technical Guide to its Role in Steroid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5α-Estrane-3α,17α-diol is a metabolite of the synthetic anabolic androgenic steroid nandrolone (19-nortestosterone). Its presence in biological fluids, primarily urine, serves as a key biomarker for the detection of nandrolone administration in both human and veterinary anti-doping control. This technical guide provides a comprehensive overview of the current scientific understanding of 5α-estrane-3α,17α-diol, focusing on its metabolic pathway, quantitative data, and the experimental protocols used for its analysis. While its primary role is recognized as a metabolic byproduct, this document also explores its broader context within steroid metabolism and highlights areas where further research is needed.

Metabolic Pathway of 5α-Estrane-3α,17α-diol

The formation of 5α-estrane-3α,17α-diol is a multi-step enzymatic process originating from its parent compound, nandrolone. The key enzymes involved are 5α-reductase and various isoforms of hydroxysteroid dehydrogenases (HSDs).

The metabolic cascade is as follows:

  • 5α-Reduction of Nandrolone: Nandrolone is first converted to 5α-dihydronandrolone (5α-estran-17β-ol-3-one). This reaction is catalyzed by the enzyme 5α-reductase. Unlike the 5α-reduction of testosterone to the more potent dihydrotestosterone (DHT), the 5α-reduction of nandrolone results in a metabolite with a significantly decreased binding affinity for the androgen receptor.[1]

  • 3α-Hydroxysteroid Dehydrogenase Activity: Subsequently, 5α-dihydronandrolone undergoes reduction at the C3 position. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) converts the 3-keto group to a 3α-hydroxyl group, yielding 5α-estrane-3α,17β-diol.

  • Epimerization at C17: The final step involves the conversion of the 17β-hydroxyl group to a 17α-hydroxyl group, resulting in the formation of 5α-estrane-3α,17α-diol. This epimerization is likely carried out by a 17β-hydroxysteroid dehydrogenase (17β-HSD) isoform.

This metabolic pathway highlights the complex interplay of steroidogenic enzymes in modifying the structure and activity of synthetic androgens.

Metabolic Pathway of 5alpha-Estrane-3alpha,17alpha-diol Nandrolone Nandrolone DHN 5α-Dihydronandrolone Nandrolone->DHN 5α-Reductase E3a17b 5α-Estrane-3α,17β-diol DHN->E3a17b 3α-HSD E3a17a 5α-Estrane-3α,17α-diol E3a17b->E3a17a 17β-HSD (epimerization)

Metabolic conversion of nandrolone to 5α-estrane-3α,17α-diol.

Quantitative Data

Quantitative data for 5α-estrane-3α,17α-diol is primarily available in the context of its urinary excretion following nandrolone administration. There is a notable lack of data on its receptor binding affinities and specific enzyme kinetics.

Table 1: Urinary Concentrations of Nandrolone Metabolites

MetaboliteSpeciesDosageMaximum ConcentrationNotesReference
5α-Estrane-3β,17α-diolCalves17β-nandrolone laureate esterUp to 100 µg/LIdentified as a major metabolite.[2][3]
19-NorandrosteroneHumans25 mg [13C]nandrolone (oral)1,180 - 38,661 µg/LSignificant interindividual variability observed.[4][5]
19-NoretiocholanoloneHumans25 mg [13C]nandrolone (oral)576 - 12,328 µg/L[4][5]
19-NorandrosteroneHumans50 mg nandrolone decanoate (IM)Geometric mean excretion rate: 3-4 fold higher than 19-NE initially[6]
19-NoretiocholanoloneHumans50 mg nandrolone decanoate (IM)Detectable for at least 6 months post-injection.[6]

Table 2: Receptor Binding Affinity and Enzyme Kinetics

Compound/Enzyme ReactionParameterValueNotesReference
5α-Estrane-3α,17α-diol Receptor Binding Affinity (Androgen, Estrogen) No data available The biological significance in terms of receptor interactions is currently unknown.[7]
5α-Reductase with Nandrolone Enzyme Kinetics (Km, Vmax) No specific data available 5α-reduction of nandrolone decreases its androgen receptor affinity.[1]
3α-HSD with 5α-Dihydronandrolone Enzyme Kinetics (Km, Vmax) No specific data available

Experimental Protocols

The analysis of 5α-estrane-3α,17α-diol and other nandrolone metabolites in urine typically involves a multi-step process. The following is a generalized protocol based on common practices in anti-doping laboratories.

1. Sample Preparation: Hydrolysis of Conjugates

A significant portion of steroid metabolites in urine are excreted as glucuronide or sulfate conjugates. To analyze the free steroid, a hydrolysis step is necessary.

  • Enzymatic Hydrolysis:

    • To 2 mL of urine, add an internal standard.

    • Add 1 mL of phosphate buffer (pH 7).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 50°C for 1 hour.

    • Cool the sample to room temperature.

    • Add 0.5 mL of 20% K2CO3/KOH solution (pH 13-14).

2. Extraction: Liquid-Liquid Extraction (LLE)

LLE is used to isolate the steroids from the aqueous urine matrix.

  • Protocol:

    • To the hydrolyzed sample, add 5 mL of an organic solvent (e.g., a mixture of n-pentane and diethyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Freeze the aqueous layer at -20°C.

    • Decant the organic phase into a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

3. Derivatization for GC-MS Analysis

To improve the volatility and thermal stability of the steroids for gas chromatography, a derivatization step is performed to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Protocol:

    • To the dried extract, add 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide (NH4I), and dithioerythritol.

    • Vortex the sample.

    • Incubate at 60°C for 20 minutes.

    • Cool to room temperature before injection into the GC-MS system.

4. GC-MS/MS Analysis

A gas chromatograph coupled with a tandem mass spectrometer is used for the separation and sensitive detection of the derivatized steroid metabolites.

  • Typical GC-MS/MS Parameters:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injection Mode: Splitless.

    • Oven Temperature Program: A gradient from an initial temperature of around 180°C, ramping up to approximately 320°C.

    • Ionization Mode: Electron Ionization (EI).

    • MS/MS Mode: Selected Reaction Monitoring (SRM) for targeted quantification of specific metabolites.

Experimental Workflow for Urinary Steroid Analysis cluster_0 Sample Preparation cluster_1 Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GCMS GC-MS/MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Generalized workflow for the analysis of urinary steroid metabolites.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of research into the specific biological activity and signaling pathways directly modulated by 5α-estrane-3α,17α-diol. Its role in steroid metabolism is primarily understood as a terminal metabolite of nandrolone, destined for excretion.

While some metabolites of androgens, such as 5α-androstane-3β,17β-diol, have been shown to interact with estrogen receptor beta (ERβ), it is not scientifically sound to extrapolate these findings to 5α-estrane-3α,17α-diol due to structural differences.[7]

Future research is warranted to investigate whether 5α-estrane-3α,17α-diol possesses any affinity for androgen, estrogen, or other steroid receptors, and if it can initiate any downstream signaling cascades.

Receptor Interaction Metabolite 5α-Estrane-3α,17α-diol AR Androgen Receptor Metabolite->AR Binding Affinity? ER Estrogen Receptor Metabolite->ER Binding Affinity? Signaling Downstream Signaling AR->Signaling ER->Signaling

Hypothetical receptor interactions of 5α-estrane-3α,17α-diol (currently unconfirmed).

Conclusion and Future Directions

5α-Estrane-3α,17α-diol is a well-established urinary metabolite of nandrolone and a critical biomarker in anti-doping efforts. Its metabolic pathway from nandrolone via the action of 5α-reductase and hydroxysteroid dehydrogenases is understood in principle, although specific enzyme kinetics are yet to be fully elucidated. Analytical methods, particularly GC-MS/MS, are well-developed for its detection and quantification in urine.

However, a significant knowledge gap exists regarding the intrinsic biological activity of 5α-estrane-3α,17α-diol. Future research should focus on:

  • Receptor Binding Assays: Determining the binding affinity of 5α-estrane-3α,17α-diol for androgen, estrogen, and other relevant steroid receptors.

  • Enzyme Kinetics: Characterizing the kinetic parameters of the 5α-reductase and 3α/17β-HSD isoforms involved in its formation.

  • In vitro and in vivo studies: Investigating the potential cellular and physiological effects of this metabolite to ascertain if it is merely an inactive byproduct or possesses its own biological functions.

A deeper understanding of the complete pharmacological profile of all nandrolone metabolites is crucial for a comprehensive assessment of its physiological and potential pathological effects.

References

5α-Estrane-3α,17α-diol as a Metabolite of Nandrolone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone, an anabolic-androgenic steroid, undergoes extensive metabolism in the body, leading to the formation of various metabolites that are excreted primarily in the urine. While the major metabolites, 19-norandrosterone and 19-noretiocholanolone, are well-documented and routinely monitored in doping control, other metabolites, such as 5α-estrane-3α,17α-diol, also play a role in the metabolic profile of nandrolone. This technical guide provides a comprehensive overview of 5α-estrane-3α,17α-diol as a metabolite of nandrolone, focusing on its biochemical formation, quantitative data, and detailed analytical methodologies for its detection and characterization.

Biochemical Pathway of 5α-Estrane-3α,17α-diol Formation

The biotransformation of nandrolone to 5α-estrane-3α,17α-diol involves a series of enzymatic reactions, primarily mediated by reductases and dehydrogenases. The key enzymes implicated in this metabolic pathway are 5α-reductase and various isoforms of hydroxysteroid dehydrogenases (HSDs).

The proposed metabolic pathway is as follows:

  • 5α-Reduction: Nandrolone is first reduced at the A-ring by the enzyme 5α-reductase. This reaction converts the double bond between carbons 4 and 5 into a single bond, resulting in the formation of 5α-dihydronandrolone (5α-estran-17β-ol-3-one).

  • 3α-Hydroxylation: The 3-keto group of 5α-dihydronandrolone is then reduced by a 3α-hydroxysteroid dehydrogenase (3α-HSD) to a hydroxyl group, yielding 5α-estrane-3α,17β-diol.

  • 17α-Hydroxylation/Epimerization: The final step involves the conversion of the 17β-hydroxyl group to a 17α-hydroxyl group. This stereochemical change is likely catalyzed by a 17-hydroxysteroid dehydrogenase (17-HSD) with epimerase activity.

The following diagram illustrates the proposed metabolic pathway from nandrolone to 5α-estrane-3α,17α-diol.

Nandrolone_Metabolism Nandrolone Nandrolone DHN 5α-Dihydronandrolone Nandrolone->DHN 5α-Reductase E3a17b 5α-Estrane-3α,17β-diol DHN->E3a17b 3α-HSD E3a17a 5α-Estrane-3α,17α-diol E3a17b->E3a17a 17-HSD (epimerase)

Proposed metabolic pathway of 5α-estrane-3α,17α-diol from nandrolone.

Quantitative Data

Quantitative data on the excretion of 5α-estrane-3α,17α-diol following nandrolone administration is limited, particularly in humans. The primary focus of anti-doping laboratories has been on the major metabolites, 19-norandrosterone and 19-noretiocholanolone. However, studies in cattle have provided valuable insights into the quantitative significance of estranediol metabolites.

Biological MatrixSpeciesCompoundConcentrationReference
UrineBovine5α-Estrane-3β,17α-diolUp to 100 µg/L[1][2]

Experimental Protocols

The analysis of 5α-estrane-3α,17α-diol and other nandrolone metabolites in biological matrices typically involves extraction, purification, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A robust sample preparation protocol is crucial for the accurate and sensitive detection of nandrolone metabolites. The following is a general workflow for the extraction and purification of steroids from urine.

Experimental_Workflow start Urine Sample Collection spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) start->spe hydrolysis Enzymatic Hydrolysis (β-glucuronidase) spe->hydrolysis lLE Liquid-Liquid Extraction (e.g., n-pentane) hydrolysis->lLE derivatization Derivatization (e.g., TMS) lLE->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis

General experimental workflow for the analysis of nandrolone metabolites.

1. Solid-Phase Extraction (SPE)

  • Objective: To concentrate the analytes and remove interfering substances from the urine matrix.

  • Materials: C18 SPE cartridges, methanol, water, appropriate buffers.

  • Procedure:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water and then a low percentage of organic solvent to remove polar interferences.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

2. Enzymatic Hydrolysis

  • Objective: To cleave the glucuronide conjugates of the metabolites, releasing the free steroid for analysis.

  • Materials: β-glucuronidase from E. coli, phosphate buffer (pH ~7).

  • Procedure:

    • Evaporate the eluate from the SPE step to dryness.

    • Reconstitute the residue in phosphate buffer.

    • Add β-glucuronidase and incubate at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-3 hours).

3. Liquid-Liquid Extraction (LLE)

  • Objective: To further purify the deconjugated metabolites.

  • Materials: Immiscible organic solvent (e.g., n-pentane, diethyl ether).

  • Procedure:

    • Add the organic solvent to the hydrolysis mixture.

    • Vortex vigorously to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Collect the organic layer containing the free steroids.

    • Evaporate the organic solvent to dryness.

4. Derivatization (for GC-MS)

  • Objective: To increase the volatility and thermal stability of the steroid metabolites for GC-MS analysis.

  • Materials: Derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., ammonium iodide and ethanethiol).[3]

  • Procedure:

    • Add the derivatizing agent to the dried extract.

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to form trimethylsilyl (TMS) derivatives.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.[3]

    • Injector: Splitless injection is commonly employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the different metabolites. A typical program might start at around 150°C and ramp up to 300°C.[3]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) is the most common technique.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity. The characteristic ions for the TMS derivative of 5α-estrane-3α,17α-diol would be monitored. For a related compound, the bis(trimethylsilyl) ether of nandrolone metabolites, ions at m/z 405 and 420 have been monitored.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing conjugated metabolites directly without the need for hydrolysis and derivatization, though analysis of the free steroids after hydrolysis is also common.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase C18 column is typically used for the separation of steroids.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate, is employed.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode is commonly used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for 5α-estrane-3α,17α-diol are monitored.

Conclusion

5α-Estrane-3α,17α-diol is a recognized, albeit less studied, metabolite of nandrolone. Its formation is a result of the enzymatic action of 5α-reductase and hydroxysteroid dehydrogenases. While quantitative data in humans remains scarce, its presence in animal studies highlights its potential as a biomarker for nandrolone administration. The analytical methodologies detailed in this guide, based on established protocols for other nandrolone metabolites, provide a robust framework for the detection and quantification of 5α-estrane-3α,17α-diol in biological samples. Further research is warranted to fully elucidate its pharmacokinetic profile and its significance in human metabolism and anti-doping science.

References

A Technical Guide to the Physicochemical Properties of 5alpha-Estrane-3alpha,17alpha-diol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5alpha-Estrane-3alpha,17alpha-diol is a C18 steroid and a member of the estrane diol class of molecules. Its core structure is a tetracyclic gonane skeleton. The nomenclature specifies a 5-alpha configuration, resulting in a planar A/B ring fusion, and alpha-oriented hydroxyl groups at both the C3 and C17 positions. Primarily of interest to researchers in endocrinology, pharmacology, and analytical chemistry, this compound is recognized as a metabolite of the anabolic androgenic steroid (AAS) nandrolone (19-nortestosterone).[1][2] Its detection is often associated with nandrolone administration, making it a potential biomarker in sports doping control and veterinary substance monitoring.[1][3]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimentally determined data for this specific stereoisomer, this document also includes computed data and comparative information from its more extensively studied isomers, such as 5alpha-estrane-3beta,17alpha-diol, to provide a broader context for researchers.

Physicochemical Properties

The physicochemical characteristics of a steroid are fundamental to understanding its absorption, distribution, metabolism, excretion (ADME), and receptor-binding affinity. Quantitative data for this compound is sparse; the following table summarizes available computed data and relevant experimental data from its stereoisomer.

PropertyValue (5α-Estrane-3α,17α-diol)Value (5α-Estrane-3β,17α-diol)Source / Method
Molecular Formula C₁₈H₃₀O₂C₁₈H₃₀O₂-
Molecular Weight 278.43 g/mol 278.43 g/mol LGC Standards[4]
Exact Mass 278.22458 Da278.22458 DaPubChem (Computed)[5]
Melting Point Not Available (Experimental)201.5-202 °CSteraloids Inc.[6]
Boiling Point Not Available (Experimental)Not Available (Experimental)-
Water Solubility Not Available (Experimental)Not Available (Experimental)-
logP (Octanol/Water) 3.36 (Computed)3.8 (Computed by XLogP3)ChemSrc[7], PubChem[5]
pKa (Strongest Acidic) Not Available (Computed)15.07 ± 0.70 (Predicted)ChemicalBook
Polar Surface Area 40.46 Ų (Computed)40.5 Ų (Computed)ChemSrc[7], PubChem
Hydrogen Bond Donors 2 (Computed)2 (Computed)PubChem[5]
Hydrogen Bond Acceptors 2 (Computed)2 (Computed)PubChem[5]
Rotatable Bond Count 0 (Computed)0 (Computed)PubChem[5]
CAS Number 481695-77-693602-55-2ChemSrc[7], LGC Standards[4]

Biological Context and Metabolism

This compound is formed in biological systems primarily through the metabolism of nandrolone.[1] The metabolic pathway involves enzymatic reactions that reduce the parent steroid into various metabolites. The key enzymes in this biotransformation are 5α-reductase and various hydroxysteroid dehydrogenases (HSDs).[2][8] Following its formation, the diol can undergo further conjugation reactions, such as glucuronidation and sulfation, to increase its water solubility and facilitate its excretion, primarily through urine.[1]

The metabolic pathway from the parent compound nandrolone is illustrated below.

G Metabolic Pathway of Nandrolone Nandrolone Nandrolone (19-Nortestosterone) e1 5α-Reductase Nandrolone->e1 DHN 5α-Dihydronandrolone e2 3α/17α-HSDs DHN->e2 Diol 5α-Estrane-3α,17α-diol (and other isomers) e1->DHN e2->Diol

Metabolic pathway of Nandrolone to this compound.

Experimental Protocols

Workflow for physicochemical characterization of a steroid.

1. Melting Point Determination (Capillary Method) The melting point of a crystalline solid like a steroid provides a sharp indication of its purity.

  • Apparatus: Digital melting point apparatus or a Thiele tube with a high-boiling point oil (e.g., silicone oil), calibrated thermometer, and capillary tubes.

  • Procedure:

    • A small amount of the finely powdered, dry steroid is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus or attached to the thermometer in the Thiele tube.

    • The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting point.

    • The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (0.5-1.5 °C).

2. Aqueous Solubility (Shake-Flask Method) This method, based on OECD Guideline 105, is the gold standard for determining the solubility of a compound in water.

  • Materials: Purified steroid, distilled and deionized water, constant temperature water bath or shaker (e.g., 25 °C or 37 °C), analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • An excess amount of the steroid is added to a known volume of water in a flask.

    • The flask is sealed and agitated in the constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is allowed to settle, and the phases are separated by centrifugation to remove undissolved solid.

    • Aliquots of the clear, saturated supernatant are carefully removed.

    • The concentration of the steroid in the supernatant is determined using a validated analytical method. The analysis is performed in triplicate.

3. Octanol-Water Partition Coefficient (LogP) Determination LogP is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and bioavailability.

  • Method 1: Shake-Flask Method

    • 1-Octanol and water are mutually saturated by mixing and allowing them to separate.

    • A known mass of the steroid is dissolved in either the octanol or water phase.

    • The two phases are combined in a flask and shaken vigorously to allow for partitioning, followed by a period of rest to allow for complete phase separation, often aided by centrifugation.

    • The concentration of the steroid in both the aqueous and octanol phases is measured.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Method 2: High-Performance Liquid Chromatography (HPLC)

    • A reverse-phase HPLC system with a C18 column is used.

    • A mobile phase of methanol/water or acetonitrile/water is run isocratically.

    • The retention time of the steroid is measured.

    • A calibration curve is generated by running a series of standard compounds with known LogP values.

    • The LogP of the test steroid is determined by interpolating its retention time on the calibration curve. This method is faster but less direct than the shake-flask method.

Signaling Pathways: A Comparative Analysis

Currently, there is no specific research detailing the signaling pathways directly activated by this compound. Its biological activity and receptor interaction profile are not yet fully characterized.[1]

However, research on structurally similar androgens and their metabolites provides valuable context. For instance, 5alpha-androstane-3alpha,17beta-diol (an androstane, not estrane, diol) has been shown to have potent biological effects by activating cytoplasmic signaling pathways independent of the classical androgen receptor (AR).[9][10] Studies in LNCaP prostate cancer cells have demonstrated that this related compound can stimulate the PI3K/AKT signaling pathway .[9] This pathway is crucial for cell survival and proliferation. The activation of AKT by this diol suggests a non-genomic mechanism of action that could contribute to androgen-independent prostate cancer progression.[9][10]

While this information cannot be directly extrapolated to this compound, it highlights a potential area of investigation for researchers exploring the biological roles of nandrolone metabolites beyond simple excretion markers.

G Known Signaling for a Related Androstane Diol cluster_input Extracellular cluster_pathway Intracellular Signaling Cascade cluster_output Cellular Response Diol 5α-Androstane-3α,17β-diol (Comparative Compound) Receptor Membrane-Associated Receptor (Putative) Diol->Receptor Binds & Activates PI3K PI3K (Phosphoinositide 3-kinase) Receptor->PI3K Recruits & Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates & Activates Response Cell Survival & Proliferation AKT->Response Promotes

Known PI3K/AKT signaling for 5alpha-androstane-3alpha,17beta-diol.

Conclusion

This compound is a significant metabolite of nandrolone, yet it remains a poorly characterized compound in terms of its physicochemical and biological properties. While computed data provides foundational knowledge, a notable gap exists in experimentally determined values for key parameters such as melting point and water solubility. Its primary role has been established as a urinary biomarker for nandrolone use, but the potential for direct biological or signaling activity remains an open and compelling area for future research. The detailed study of related androstane diols suggests that such metabolites can possess complex, non-classical signaling functions, providing a rationale for further investigation into the pharmacology of this and other estrane diols.

References

Endogenous Presence and Analysis of 5α-Androstane-3α,17α-diol in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the endogenous steroid, 5α-androstane-3α,17α-diol, in mammals. While its presence has been confirmed, detailed information regarding its biosynthesis, physiological concentrations, and specific biological roles remains limited compared to its 17β-isomers. This document summarizes the available data on its detection, potential metabolic pathways, and methods for its analysis, drawing parallels with its better-characterized stereoisomers where necessary. The guide is intended to serve as a foundational resource for researchers investigating the endocrinology and therapeutic potential of this androstane metabolite.

Introduction

5α-Androstane-3α,17α-diol is an endogenous C19 steroid, belonging to the androstane class of hormones. It is a stereoisomer of the more extensively studied 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol. While its precise physiological significance is not yet fully elucidated, its confirmed endogenous presence in mammals suggests a potential role in hormonal regulation and metabolic processes. This guide will synthesize the existing, albeit sparse, literature on 5α-androstane-3α,17α-diol, focusing on its detection, quantification, and hypothetical metabolic pathways.

Endogenous Presence in Mammals

The endogenous occurrence of 5α-androstane-3α,17α-diol has been identified in human biological materials. Specifically, it has been detected in:

  • Feces: Found in feces from pregnant women and in the monosulfate and disulfate fractions from normal human feces.[1]

  • Bile: Identified in the glucuronide and mono- and disulphate conjugates of neutral steroids in human bile.[1]

Despite its confirmed presence, quantitative data on the physiological concentrations of 5α-androstane-3α,17α-diol in various mammalian tissues and biofluids are currently not available in the public domain. The table below presents quantitative data for its more abundant isomer, 5α-androstane-3α,17β-diol, to provide a contextual reference for expected physiological ranges of androstane diols.

Quantitative Data (for 5α-Androstane-3α,17β-diol)

Biological MatrixSpeciesPopulationConcentration (mean ± SD)MethodReference
PlasmaHumanNormal Males18.98 ± 5.9 ng/dLRadioimmunoassay[2]
PlasmaHumanNormal Females2.65 ± 0.27 ng/dLRadioimmunoassay[2]
PlasmaHumanFemales with Idiopathic Hirsutism11.9 ± 6.4 ng/dLRadioimmunoassay[2]
PlasmaHumanPrepubertal ChildrenNot DetectableRadioimmunoassay[2]

Biosynthesis and Metabolism

The precise biosynthetic pathway of 5α-androstane-3α,17α-diol has not been definitively established. However, based on the known metabolic pathways of other androstane steroids, a hypothetical pathway can be proposed. The biosynthesis of its isomer, 5α-androstane-3α,17β-diol, proceeds from testosterone via 5α-reduction and subsequent 3α-hydroxysteroid dehydrogenase activity. A similar pathway, potentially involving a 17α-hydroxysteroid dehydrogenase, could lead to the formation of 5α-androstane-3α,17α-diol.

One study in the tammar wallaby has shown a pathway to 5α-androstane-3α,17β-diol that involves 5α-pregnane-3α,17α-diol-20-one as an intermediate, suggesting alternative pathways to these diols may exist in different species.[3]

Hypothetical Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic pathway for 5α-androstane-3α,17α-diol, extrapolated from known steroidogenic pathways.

Biosynthetic Pathway of 5alpha-Androstane-3alpha,17alpha-diol Progesterone Progesterone 17a-Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->17a-Hydroxyprogesterone CYP17A1 Androstenedione Androstenedione 17a-Hydroxyprogesterone->Androstenedione CYP17A1 Epitestosterone Epitestosterone (17α-hydroxy-androst-4-en-3-one) Androstenedione->Epitestosterone 17α-HSD 5a-Dihydroepitestosterone 5α-Dihydroepitestosterone (17α-hydroxy-5α-androstan-3-one) Epitestosterone->5a-Dihydroepitestosterone SRD5A 5a-Androstane-3a,17a-diol 5α-Androstane-3α,17α-diol 5a-Dihydroepitestosterone->5a-Androstane-3a,17a-diol 3α-HSD

Hypothetical biosynthetic pathway of 5α-androstane-3α,17α-diol.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of steroids. The methodology involves extraction, derivatization, and chromatographic separation followed by mass spectrometric detection.

5.1.1. Sample Preparation and Extraction

  • Internal Standard Addition: Spike the biological sample (e.g., plasma, tissue homogenate) with a deuterated internal standard of 5α-androstane-3α,17α-diol.

  • Liquid-Liquid Extraction: Extract the steroids from the sample using an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether.

  • Solid-Phase Extraction (SPE): For cleaner samples, use an SPE cartridge (e.g., C18) to isolate the steroid fraction.

  • Enzymatic Hydrolysis: If analyzing conjugated steroids, treat the sample with β-glucuronidase/arylsulfatase to cleave the conjugate moieties.

5.1.2. Derivatization

To improve volatility and chromatographic properties, the hydroxyl groups of the steroid must be derivatized. A common method is silylation.

  • Evaporate the extracted sample to dryness under a stream of nitrogen.

  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide and dithioerythritol catalyst.

  • Incubate at 60°C for 30 minutes to form the bis-trimethylsilyl (TMS) ether derivative.

5.1.3. GC-MS Parameters

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: Start at an initial temperature (e.g., 180°C), ramp up to a final temperature (e.g., 290°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of 5α-androstane-3α,17α-diol and its internal standard. The NIST WebBook provides mass spectral data for the 2TMS derivative of Androstane-3,17-diol, (3α,5α,17α)-.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and does not typically require derivatization.

5.2.1. Sample Preparation

Sample preparation is similar to that for GC-MS, involving internal standard addition and extraction (LLE or SPE). Derivatization is not necessary.

5.2.2. LC-MS/MS Parameters

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 5α-androstane-3α,17α-diol and its internal standard.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the analysis of 5α-androstane-3α,17α-diol from a biological sample.

Experimental Workflow for 5alpha-Androstane-3alpha,17alpha-diol Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) IS Add Internal Standard Sample->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Hydrolysis Enzymatic Hydrolysis (for conjugates) Extraction->Hydrolysis Derivatization Derivatization (Silylation) Hydrolysis->Derivatization LC_Separation Liquid Chromatography Separation Hydrolysis->LC_Separation GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI) GC_Separation->MS_Detection_GC Data_Analysis Data Analysis and Quantification MS_Detection_GC->Data_Analysis MS_Detection_LC Tandem Mass Spectrometry Detection (ESI/APCI) LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Analysis

General workflow for the analysis of 5α-androstane-3α,17α-diol.

Potential Signaling Pathways

The signaling pathways of 5α-androstane-3α,17α-diol are currently unknown. However, its structural similarity to other androstane diols suggests it may interact with steroid hormone receptors or have neuroactive properties. For instance, its isomer, 5α-androstane-3α,17β-diol, has been shown to support prostate cancer cell survival and proliferation through androgen receptor-independent signaling, potentially involving the PI3K/AKT pathway.[4][5] It is plausible that 5α-androstane-3α,17α-diol could have its own unique or overlapping signaling functions.

Hypothetical Signaling Cascade

The diagram below presents a hypothetical signaling pathway for 5α-androstane-3α,17α-diol, based on the known actions of related steroids.

Hypothetical Signaling Pathway of 5alpha-Androstane-3alpha,17alpha-diol 5a_diol 5α-Androstane-3α,17α-diol Receptor Unknown Receptor (e.g., GPCR, Nuclear Receptor) 5a_diol->Receptor Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) Receptor->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/AKT) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Hypothetical signaling cascade for 5α-androstane-3α,17α-diol.

Conclusion and Future Directions

5α-Androstane-3α,17α-diol is a confirmed endogenous steroid in mammals, yet it remains a largely understudied molecule. This guide has summarized the limited available information and provided a framework for its further investigation. Future research should focus on:

  • Developing and validating sensitive and specific analytical methods for its quantification in various biological matrices.

  • Elucidating its complete biosynthetic and metabolic pathways.

  • Determining its physiological concentrations in health and disease states.

  • Identifying its molecular targets and signaling pathways to understand its biological function.

A deeper understanding of 5α-androstane-3α,17α-diol could reveal novel insights into steroid endocrinology and potentially open new avenues for therapeutic development.

References

5alpha-Estrane-3alpha,17alpha-diol: A Review of Receptor Binding Affinity and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5alpha-Estrane-3alpha,17alpha-diol is a metabolite of the anabolic androgenic steroid nandrolone. Understanding its interaction with steroid hormone receptors is crucial for elucidating its pharmacological profile and potential physiological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the receptor binding affinity of this compound. It has been noted that there is a significant lack of direct quantitative binding data for this specific metabolite. This document addresses this knowledge gap by summarizing the available information on related compounds and detailing the standard experimental protocols utilized in receptor binding affinity studies. Furthermore, this guide presents key signaling pathways and experimental workflows in a visual format to aid in comprehension.

Introduction

Steroid hormones exert their effects by binding to specific intracellular receptors, which then act as ligand-activated transcription factors to modulate gene expression. The binding affinity of a steroid for its receptor is a critical determinant of its biological activity. This compound is a metabolite of nandrolone, a synthetic anabolic androgenic steroid. The metabolic pathway involves the action of 5α-reductase, which also converts testosterone to the potent androgen dihydrotestosterone (DHT). While the receptor binding profile of nandrolone is well-characterized, its metabolites, such as this compound, are less understood. This guide aims to consolidate the available information and provide a framework for future research.

Receptor Binding Affinity Data

A thorough review of the scientific literature reveals a notable absence of direct quantitative receptor binding affinity studies for this compound. No studies presenting equilibrium dissociation constant (Kd), inhibitor concentration (Ki), or half-maximal inhibitory concentration (IC50) values for the binding of this compound to androgen, estrogen, or other steroid receptors could be identified.

To provide a relevant frame of reference, the receptor binding affinities of the parent compound, nandrolone, and other related steroid metabolites are presented in Table 1. It is important to note that the binding affinity of a metabolite can differ significantly from its parent compound. For instance, the DHT metabolite 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) exhibits binding to the estrogen receptor beta (ERβ) but not the androgen receptor.

CompoundReceptorBinding Affinity DataSpeciesReference
NandroloneAndrogen Receptor (AR)High AffinityHuman[1][2]
5α-DihydronandroloneAndrogen Receptor (AR)Low AffinityNot Specified[1]
TestosteroneAndrogen Receptor (AR)High AffinityHuman[3]
Dihydrotestosterone (DHT)Androgen Receptor (AR)Very High AffinityHuman[1]
5α-Androstane-3β,17β-diolEstrogen Receptor β (ERβ)High AffinityRat[4]
5α-Androstane-3β,17β-diolAndrogen Receptor (AR)No BindingNot Specified[4][5]

Table 1: Receptor Binding Affinities of Nandrolone and Related Steroids. This table summarizes the known receptor binding characteristics of nandrolone and other relevant steroids to provide a comparative context for the uncharacterized this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinity of steroid compounds. These protocols are standardized and would be applicable for the characterization of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This is the most common method to determine the binding affinity of an unlabeled compound (competitor) by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Receptor Source: Cytosolic or nuclear extracts from tissues expressing the target receptor (e.g., prostate for AR, uterus for ER), or recombinant human receptors expressed in cell lines (e.g., HEK293, Sf9).

  • Radioligand: A high-affinity, high-specificity radiolabeled steroid for the receptor of interest (e.g., [³H]-R1881 for AR, [³H]-Estradiol for ER).

  • Competitor: Unlabeled this compound and a known reference compound (e.g., nandrolone, DHT, or estradiol).

  • Assay Buffer: Tris-HCl or phosphate buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, glycerol, sodium molybdate).

  • Scintillation Cocktail and Scintillation Counter.

  • Glass Fiber Filters and a cell harvester.

Procedure:

  • Preparation of Receptor: Homogenize the tissue or cells in ice-cold buffer and centrifuge to obtain the desired fraction (e.g., cytosol for unoccupied receptors).

  • Assay Setup: In microtiter plates or tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

steroid_signaling cluster_cell Target Cell steroid Steroid (e.g., this compound) receptor Intracellular Receptor (AR/ER) steroid->receptor Binding complex Steroid-Receptor Complex receptor->complex hsp HSP hsp->receptor Dissociation dimer Receptor Dimer complex->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation hre Hormone Response Element (HRE) on DNA nucleus->hre Binding to DNA transcription Transcription (mRNA Synthesis) hre->transcription translation Translation (Protein Synthesis) transcription->translation response Cellular Response translation->response binding_assay_workflow start Start prep_receptor Prepare Receptor Source (e.g., tissue homogenate) start->prep_receptor setup_assay Set up Assay: Receptor + Radioligand + Variable Competitor prep_receptor->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation separation Separate Bound/Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Plot Competition Curve quantification->analysis calculate Calculate IC50 and Ki analysis->calculate end End calculate->end

References

enzymatic conversion pathways to 5alpha-Estrane-3alpha,17alpha-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic conversion pathways leading to the synthesis of 5α-Estrane-3α,17α-diol, a significant metabolite of the synthetic anabolic androgenic steroid, nandrolone. This document provides a comprehensive overview of the core enzymes, substrates, and metabolic intermediates involved in this biotransformation. It includes detailed experimental protocols for in vitro synthesis and quantitative data on enzyme kinetics, offering a valuable resource for researchers in steroid biochemistry, drug metabolism, and analytical chemistry.

Introduction

5α-Estrane-3α,17α-diol is a stereoisomer of the various metabolites formed from the administration of nandrolone (19-nortestosterone). Its production is primarily mediated by the action of two key enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). Understanding the enzymatic pathways leading to its formation is crucial for comprehending the metabolism of synthetic steroids, developing accurate analytical methods for doping control, and investigating the physiological activities of steroid metabolites. This guide will explore the primary enzymatic reactions, provide methodologies for their in vitro replication, and present relevant quantitative data.

Enzymatic Conversion Pathways

The primary pathway for the formation of 5α-Estrane-3α,17α-diol from nandrolone involves a two-step enzymatic cascade.

Step 1: 5α-Reduction of Nandrolone

The initial step is the reduction of the double bond between carbons 4 and 5 of the A-ring of nandrolone. This reaction is catalyzed by the enzyme 5α-reductase (EC 1.3.99.5), an NADPH-dependent enzyme. This conversion yields 5α-dihydro-nandrolone (also known as 5α-estran-17β-ol-3-one). There are three known isoenzymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3), and their substrate specificities can vary.[1][2]

Step 2: 3α-Reduction of 5α-dihydro-nandrolone

The subsequent step involves the reduction of the 3-keto group of 5α-dihydro-nandrolone to a 3α-hydroxyl group. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) (EC 1.1.1.50), an enzyme belonging to the aldo-keto reductase superfamily.[1][3] This conversion results in the final product, 5α-Estrane-3α,17α-diol. It is important to note that 3α-HSDs can exhibit stereospecificity, leading to the formation of different isomers.

An alternative pathway for the formation of 5α-reduced androgens that does not involve testosterone as an intermediate has also been proposed, suggesting the complexity of steroid metabolism.[4]

Enzymatic_Conversion_Pathway Nandrolone Nandrolone 5alpha-Dihydro-nandrolone 5alpha-Dihydro-nandrolone Nandrolone->5alpha-Dihydro-nandrolone 5-alpha Reductase (NADPH) 5alpha-Estrane-3alpha,17alpha-diol This compound 5alpha-Dihydro-nandrolone->this compound 3-alpha-Hydroxysteroid Dehydrogenase (NADPH)

Figure 1. Primary enzymatic pathway for the conversion of Nandrolone to 5α-Estrane-3α,17α-diol.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the conversion pathway. It is important to note that specific kinetic parameters for the conversion of nandrolone and its intermediates to 5α-Estrane-3α,17α-diol are not extensively reported in the literature. The data presented here are for related substrates and provide an estimation of enzyme activity.

Table 1: Kinetic Parameters of Human 5α-Reductase Isozymes

IsozymeSubstrateKm (µM)Vmax (pmol/mg protein/h)Reference
Type 2 (Prostate)Testosterone0.0339 ± 0.006-[5]
LiverTestosterone0.110 ± 0.08-[5]
Type 1 (Prostate Epithelium)Testosterone14.3 ± 1.823.8 ± 3.9[6]
Type 1 (Prostate Stroma)Testosterone78.4 ± 8.568.3 ± 4.4[6]
Type 2 (Prostate Epithelium)Androstenedione12056[7]
Type 2 (Prostate Stroma)Androstenedione211130[7]

Table 2: Quantitative Analysis of Nandrolone Metabolites

MetaboliteMatrixConcentration RangeAnalytical MethodReference
19-NorandrosteroneUrineup to 450 ng/mLGC-MS[8]
19-NoretiocholanoloneUrineup to 70 ng/mLGC-MS[8]
5α-estran-3β, 17α-diolUrineup to 100 µg/LGC-MS/MS[9]
Various Nandrolone MetabolitesUrineLOQ <1 ng/mLLC-MS/MS, GC-MS[10]
5α-estran-3β, 17α-diolUrine0.2 - 2.6 ng/mL (sulphate fraction)GC-MS[11]

Experimental Protocols

This section provides detailed methodologies for the in vitro synthesis of 5α-Estrane-3α,17α-diol. These protocols are designed to be adaptable for researchers with access to standard laboratory equipment.

In Vitro Conversion using Liver Microsomes

This protocol describes the use of liver microsomes, which contain a mixture of drug-metabolizing enzymes, including 5α-reductases and hydroxysteroid dehydrogenases.

Materials:

  • Human or rat liver microsomes

  • Nandrolone

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Phosphate buffer (100 mM, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Incubator or water bath at 37°C

  • Analytical equipment for product identification and quantification (GC-MS or LC-MS/MS)

Procedure:

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following in order:

    • Phosphate buffer (to final volume)

    • Liver microsomes (final concentration 0.5-1 mg/mL)

    • Nandrolone (dissolved in a minimal amount of ethanol or DMSO, final concentration 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to partition into the microsomal membranes.

  • Initiate the Reaction: Add the NADPH regenerating system or NADPH (final concentration 1 mM) to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure linear product formation.

  • Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold organic solvent.

  • Extraction: Vortex the mixture vigorously for 1 minute to extract the steroids into the organic phase.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous phases.

  • Sample Preparation for Analysis: Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (for GC-MS): Reconstitute the dried extract in a suitable solvent and derivatize using an appropriate agent (e.g., MSTFA:NH4I:2-mercaptoethanol) to form trimethylsilyl (TMS) ethers.[11]

  • Analysis: Analyze the sample by GC-MS or LC-MS/MS to identify and quantify the formation of 5α-Estrane-3α,17α-diol and other metabolites.

Experimental_Workflow_Microsomes cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis Prep_Buffer Prepare Phosphate Buffer Mix Combine Buffer, Microsomes, and Nandrolone Prep_Buffer->Mix Prep_Microsomes Thaw Liver Microsomes Prep_Microsomes->Mix Prep_Nandrolone Prepare Nandrolone Stock Solution Prep_Nandrolone->Mix Prep_NADPH Prepare NADPH Regenerating System Initiate Add NADPH to Initiate Reaction Prep_NADPH->Initiate Preincubate Pre-incubate at 37°C Mix->Preincubate Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Add Organic Solvent to Terminate Incubate->Terminate Extract Vortex and Centrifuge to Extract Steroids Terminate->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Derivatize Derivatize for GC-MS (optional) Evaporate->Derivatize Analyze Analyze by GC-MS or LC-MS/MS Derivatize->Analyze

Figure 2. Experimental workflow for the in vitro conversion of Nandrolone using liver microsomes.

In Vitro Conversion using Recombinant Enzymes

This protocol utilizes purified recombinant 5α-reductase and 3α-hydroxysteroid dehydrogenase for a more controlled and specific conversion.

Materials:

  • Recombinant human 5α-reductase (e.g., SRD5A1, SRD5A2, or SRD5A3)

  • Recombinant human 3α-hydroxysteroid dehydrogenase

  • Nandrolone

  • NADPH

  • Appropriate buffers for each enzyme (as recommended by the manufacturer)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Incubator or water bath at 37°C

  • Analytical equipment (GC-MS or LC-MS/MS)

Procedure:

  • Two-Step Reaction (Sequential):

    • Step 1 (5α-Reduction):

      • In a microcentrifuge tube, combine the appropriate buffer, recombinant 5α-reductase, and nandrolone.

      • Pre-incubate for 5 minutes at 37°C.

      • Initiate the reaction by adding NADPH.

      • Incubate for a sufficient time to allow for the conversion of nandrolone to 5α-dihydro-nandrolone.

      • Terminate the reaction (e.g., by heat inactivation or addition of a specific inhibitor, if compatible with the next step).

    • Step 2 (3α-Reduction):

      • To the reaction mixture from Step 1, add the appropriate buffer and recombinant 3α-hydroxysteroid dehydrogenase.

      • Ensure sufficient NADPH is present for the second reaction.

      • Incubate at 37°C until the conversion to 5α-Estrane-3α,17α-diol is complete.

      • Terminate the reaction with an organic solvent.

  • One-Pot Reaction (Simultaneous):

    • Combine the appropriate buffers (or a compatible common buffer), both recombinant enzymes, nandrolone, and NADPH in a single reaction tube.

    • Incubate at 37°C for a predetermined time.

    • Terminate the reaction with an organic solvent.

  • Extraction and Analysis: Follow steps 6-10 from the liver microsome protocol.

Conclusion

The enzymatic conversion of nandrolone to 5α-Estrane-3α,17α-diol is a key metabolic pathway mediated by the sequential action of 5α-reductase and 3α-hydroxysteroid dehydrogenase. This technical guide has provided a detailed overview of these pathways, summarized relevant quantitative data, and offered comprehensive experimental protocols for their in vitro study. The information presented herein serves as a valuable resource for researchers investigating steroid metabolism, developing analytical methods for steroid detection, and exploring the biological significance of these metabolic products. Further research is warranted to fully elucidate the kinetic parameters of the specific enzymatic reactions involved in the formation of 5α-Estrane-3α,17α-diol and to explore the substrate specificity of the various isoforms of 5α-reductase and 3α-hydroxysteroid dehydrogenase towards nandrolone and its intermediates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5α-Estrane-3α,17α-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

5α-Estrane-3α,17α-diol is a stereoisomer of the estrane family of steroids. As with many steroid isomers, its biological activity is of significant interest to researchers in endocrinology, oncology, and drug development. The precise stereochemistry of the hydroxyl groups at the C-3 and C-17 positions is critical in determining the molecule's interaction with physiological targets. This document provides a detailed, theoretical protocol for the chemical synthesis of 5α-Estrane-3α,17α-diol for research purposes. The proposed synthesis is a multi-step process commencing from the commercially available 5α-Estran-3,17-dione. The protocol employs stereoselective reduction and Mitsunobu inversion as key steps to achieve the desired α-configuration at both C-3 and C-17.

Data Presentation

The following table summarizes the expected quantitative data for the proposed multi-step synthesis of 5α-Estrane-3α,17α-diol. These are theoretical values based on typical yields for similar reactions reported in the literature. Actual results may vary.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (%)Estimated Purity (%)
1Monoketalization5α-Estran-3,17-dione3,3-(Ethylenedioxy)-5α-estran-17-one318.4890-95>95
2Stereoselective Reduction3,3-(Ethylenedioxy)-5α-estran-17-one3,3-(Ethylenedioxy)-5α-estran-17β-ol320.5090-98>97
3Mitsunobu Inversion3,3-(Ethylenedioxy)-5α-estran-17β-ol17α-p-Nitrobenzoyl-3,3-(ethylenedioxy)-5α-estrane483.6170-85>95
4Saponification17α-p-Nitrobenzoyl-3,3-(ethylenedioxy)-5α-estrane3,3-(Ethylenedioxy)-5α-estran-17α-ol320.5090-98>97
5Deprotection3,3-(Ethylenedioxy)-5α-estran-17α-ol5α-Estran-17α-ol-3-one276.4490-98>97
6Stereoselective Reduction5α-Estran-17α-ol-3-one5α-Estrane-3α,17α-diol278.4685-95>98

Experimental Protocols

Step 1: Monoketalization of 5α-Estran-3,17-dione

This step selectively protects the more reactive C-3 ketone.

  • Materials: 5α-Estran-3,17-dione, Ethylene glycol, p-Toluenesulfonic acid (catalytic amount), Toluene, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

  • Procedure:

    • To a solution of 5α-Estran-3,17-dione in toluene, add ethylene glycol (1.5 equivalents).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 3,3-(Ethylenedioxy)-5α-estran-17-one.

Step 2: Stereoselective Reduction of the 17-Keto Group

This step reduces the C-17 ketone to a 17β-hydroxyl group.

  • Materials: 3,3-(Ethylenedioxy)-5α-estran-17-one, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, Deionized water, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 3,3-(Ethylenedioxy)-5α-estran-17-one in a mixture of methanol and dichloromethane at 0°C.

    • Add sodium borohydride in small portions.

    • Stir the reaction mixture at 0°C and monitor by TLC.

    • Once the reaction is complete, quench by the slow addition of deionized water.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 3,3-(Ethylenedioxy)-5α-estran-17β-ol.

Step 3: Mitsunobu Inversion of the 17β-Hydroxyl Group

This reaction inverts the stereochemistry at C-17 from β to α.

  • Materials: 3,3-(Ethylenedioxy)-5α-estran-17β-ol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), p-Nitrobenzoic acid, Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 3,3-(Ethylenedioxy)-5α-estran-17β-ol, p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C.

    • Add DIAD or DEAD dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 17α-p-Nitrobenzoyl-3,3-(ethylenedioxy)-5α-estrane.

Step 4: Saponification of the 17α-Ester

This step cleaves the ester to yield the 17α-hydroxyl group.

  • Materials: 17α-p-Nitrobenzoyl-3,3-(ethylenedioxy)-5α-estrane, Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), Methanol, Water.

  • Procedure:

    • Dissolve the 17α-p-nitrobenzoyl ester in methanol.

    • Add an aqueous solution of KOH or NaOH.

    • Reflux the mixture and monitor the reaction by TLC.

    • After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 3,3-(Ethylenedioxy)-5α-estran-17α-ol.

Step 5: Deprotection of the 3-Ketal

This step removes the protecting group at C-3 to restore the ketone.

  • Materials: 3,3-(Ethylenedioxy)-5α-estran-17α-ol, Acetone, p-Toluenesulfonic acid (catalytic amount) or aqueous HCl.

  • Procedure:

    • Dissolve the ketal in acetone.

    • Add a catalytic amount of p-toluenesulfonic acid or a small amount of aqueous HCl.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Remove the acetone under reduced pressure and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer to yield 5α-Estran-17α-ol-3-one.

Step 6: Stereoselective Reduction of the 3-Keto Group

This final step reduces the C-3 ketone to the desired 3α-hydroxyl group.

  • Materials: 5α-Estran-17α-ol-3-one, L-Selectride® (Lithium tri-sec-butylborohydride) or a similar sterically hindered reducing agent, Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 5α-Estran-17α-ol-3-one in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78°C.

    • Add L-Selectride® (1M solution in THF) dropwise.

    • Stir the reaction at -78°C and monitor by TLC.

    • Upon completion, quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization to obtain 5α-Estrane-3α,17α-diol.

Visualization of Workflows and Concepts

G start_end start_end intermediate intermediate reagent reagent final_product final_product A 5α-Estran-3,17-dione B 3,3-(Ethylenedioxy)-5α-estran-17-one A->B 1. Monoketalization C 3,3-(Ethylenedioxy)-5α-estran-17β-ol B->C 2. Reduction (17-keto) D 17α-p-Nitrobenzoyl-3,3-(ethylenedioxy)-5α-estrane C->D 3. Mitsunobu Inversion E 3,3-(Ethylenedioxy)-5α-estran-17α-ol D->E 4. Saponification F 5α-Estran-17α-ol-3-one E->F 5. Deprotection G 5α-Estrane-3α,17α-diol F->G 6. Reduction (3-keto)

Caption: Proposed synthetic workflow for 5α-Estrane-3α,17α-diol.

G cluster_c17 C-17 Stereochemistry cluster_c3 C-3 Stereochemistry ketone ketone beta_ol beta_ol alpha_ol alpha_ol reagent reagent k17 17-Keto b17 17β-Hydroxyl k17->b17 NaBH₄ a17 17α-Hydroxyl b17->a17 Mitsunobu Inversion k3 3-Keto a3 3α-Hydroxyl k3->a3 L-Selectride®

Caption: Key stereochemical transformations in the synthesis.

Application Note: Quantitative Analysis of 5α-Estrane-3α,17α-diol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 5α-Estrane-3α,17α-diol in biological samples, such as plasma or urine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of steroid hormones, a robust sample preparation procedure involving extraction and chemical derivatization is essential for sensitive and accurate quantification. This document outlines a comprehensive workflow, including sample extraction, trimethylsilyl (TMS) derivatization, and optimized GC-MS parameters. Furthermore, it provides expected mass spectrometric fragmentation patterns and discusses the biological relevance of 5α-Estrane-3α,17α-diol.

Introduction

5α-Estrane-3α,17α-diol is a steroid metabolite of nandrolone and other related anabolic androgenic steroids.[1][2][3] Its detection and quantification in biological fluids are of significant interest in various fields, including clinical endocrinology, sports anti-doping control, and pharmaceutical drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for steroid analysis, offering high sensitivity and specificity.[4] However, the inherent low volatility of steroids necessitates a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[5] Trimethylsilylation (TMS) is a widely used derivatization technique for steroids, as it effectively masks polar functional groups.[5]

This application note details a complete methodology for the analysis of 5α-Estrane-3α,17α-diol, providing researchers with a practical guide for reliable and reproducible results.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for the extraction and clean-up of steroids from biological matrices.[5]

Materials:

  • Biological sample (e.g., 1 mL of plasma or urine)

  • Internal Standard (IS) solution (e.g., deuterated 5α-Estrane-3α,17α-diol)

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Water (deionized)

  • n-Hexane

  • Ethyl acetate

Protocol:

  • Sample Pre-treatment: To 1 mL of the biological sample, add a known amount of the internal standard solution. Vortex briefly.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of a mixture of n-hexane and ethyl acetate (e.g., 90:10 v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization: Trimethylsilylation (TMS)

Materials:

  • Dried sample extract from the SPE step

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium iodide (NH₄I)

  • Dithiothreitol (DTT) - optional, as a catalyst and antioxidant

  • Pyridine (anhydrous)

Protocol:

  • Reagent Preparation: Prepare the derivatization reagent by mixing MSTFA, NH₄I, and DTT in a suitable solvent like pyridine. A common mixture is MSTFA containing a small percentage of NH₄I and DTT.

  • Derivatization Reaction: Reconstitute the dried sample extract in 50 µL of the derivatization reagent.

  • Incubation: Tightly cap the vial and heat at 60-80°C for 20-30 minutes to ensure complete derivatization of the hydroxyl groups.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (C18) Add_IS->SPE Evaporation Evaporation to Dryness SPE->Evaporation Add_Reagent Add TMS Derivatization Reagent Evaporation->Add_Reagent Incubation Incubation (60-80°C) Add_Reagent->Incubation GCMS GC-MS Analysis Incubation->GCMS

Caption: Experimental workflow for the GC-MS analysis of 5α-Estrane-3α,17α-diol.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of steroid TMS derivatives. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Splitless mode
Injector Temp. 280°C
Oven Program Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 250°C, then ramp at 5°C/min to 300°C, hold for 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation

Data Presentation

Predicted Mass Spectrum and Fragmentation

The bis-TMS derivative of 5α-Estrane-3α,17α-diol is expected to have a molecular weight of 422.4 g/mol . The mass spectrum of the closely related compound, 5α-androstane-3α,17α-diol bis-TMS derivative, shows a molecular ion at m/z 436. Based on this, the molecular ion ([M]⁺) for the bis-TMS derivative of 5α-Estrane-3α,17α-diol is expected at m/z 422 .

Common fragmentation patterns for TMS-derivatized steroids involve the loss of a methyl group (-CH₃, 15 Da) and trimethylsilanol (-TMSO-H, 90 Da).

Predicted Key Diagnostic Ions for bis-TMS-5α-Estrane-3α,17α-diol:

m/z (mass-to-charge)Proposed Fragment Identity
422[M]⁺ (Molecular Ion)
407[M - CH₃]⁺
332[M - TMSO-H]⁺
317[M - TMSO-H - CH₃]⁺
242[M - 2 x (TMSO-H)]⁺
73[Si(CH₃)₃]⁺ (Characteristic of TMS derivatives)

Note: The relative abundances of these ions will need to be confirmed with an authentic standard.

Quantitative Data Summary

The following table presents hypothetical quantitative data for illustrative purposes. Actual values for Limit of Detection (LOD) and Limit of Quantification (LOQ) must be experimentally determined.

AnalyteRetention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)LOD (ng/mL)LOQ (ng/mL)
bis-TMS-5α-Estrane-3α,17α-diol~15-20422407332~0.1-0.5~0.5-1.0
bis-TMS-d_x_-5α-Estrane-3α,17α-diol (IS)~15-2042x+41x+33x+--

Biological Context and Signaling Pathway

5α-Estrane-3α,17α-diol is a metabolite of nandrolone, an anabolic androgenic steroid. The metabolism of nandrolone to various estranediols is a key pathway for its elimination. While the direct biological activity of 5α-Estrane-3α,17α-diol is not as extensively studied as other steroid hormones, related metabolites are known to interact with both androgen and estrogen receptors, potentially influencing various physiological processes. For instance, other 5α-reduced steroid metabolites have been shown to bind to estrogen receptor beta (ERβ), modulating its activity.[6][7][8]

Metabolic and Signaling Pathway of Related Estranediols

signaling_pathway cluster_metabolism Metabolism cluster_signaling Potential Signaling Nandrolone Nandrolone Metabolite 5α-Estrane-3α,17α-diol (and other estranediols) Nandrolone->Metabolite 5α-reductase, 3α-HSD, 17β-HSD ER Estrogen Receptor (ERβ) Metabolite->ER Binding AR Androgen Receptor (AR) Metabolite->AR Potential weak binding Nucleus Nucleus ER->Nucleus AR->Nucleus Gene Gene Expression Nucleus->Gene Modulation of Transcription

Caption: Potential metabolic and signaling pathway of 5α-Estrane-3α,17α-diol.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of 5α-Estrane-3α,17α-diol in biological samples. The detailed protocols for sample preparation, derivatization, and instrument parameters, along with the predicted mass spectral data, offer a solid foundation for researchers to develop and validate their own quantitative assays. The successful implementation of this method will enable accurate and reliable measurement of this important steroid metabolite, facilitating further research into its physiological roles and applications in various scientific disciplines.

References

Application Note: High-Sensitivity LC-MS/MS Assay for the Detection of 5α-Estrane-3α,17α-diol in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 5α-Estrane-3α,17α-diol in biological samples, such as serum and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 5α-Estrane-3α,17α-diol is a metabolite of nandrolone, a synthetic anabolic androgenic steroid, and its detection is crucial in various research areas, including endocrinology, pharmacology, and anti-doping science. The protocol detailed herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, enabling researchers to achieve high specificity and sensitivity for the detection of this steroid.

Introduction

5α-Estrane-3α,17α-diol is a C18 steroid and a metabolite of the synthetic anabolic androgenic steroid, nandrolone.[1] The analysis of such steroid metabolites is essential for understanding the metabolic pathways of synthetic androgens and for monitoring their use and abuse. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the analysis of steroid metabolites in biological fluids due to its high specificity and sensitivity, allowing for the quantification of low concentrations of steroids in complex matrices like plasma and urine.[1] This is particularly important for steroid isomers, which can be difficult to differentiate using other methods.[2] This application note provides a detailed protocol for the extraction and quantification of 5α-Estrane-3α,17α-diol, addressing the challenges associated with its analysis.

Experimental

Sample Preparation

A reliable sample preparation protocol is critical for removing interferences and concentrating the analyte of interest. Supported Liquid Extraction (SLE) is a high-throughput and effective technique for extracting steroids from biological matrices.

Protocol for Supported Liquid Extraction (SLE):

  • Sample Pre-treatment: To 200 µL of plasma or serum, add an internal standard solution (e.g., a deuterated analog of the analyte).

  • Loading: Load the pre-treated sample onto a 96-well SLE plate.

  • Elution: Elute the analyte using an appropriate organic solvent, such as a mixture of ethyl acetate and hexane.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography

The separation of 5α-Estrane-3α,17α-diol from its isomers and other endogenous steroids is achieved using a reversed-phase C18 column with a gradient elution.

LC Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 30% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.

MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent

Predicted MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
5α-Estrane-3α,17α-diol279.2Predicted: 261.2Predicted: 243.2
Internal Standard (e.g., d3)282.2Predicted: 264.2Predicted: 246.2

Note: These are predicted transitions and should be optimized empirically.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Serum/Plasma) ISTD Add Internal Standard Sample->ISTD SLE Supported Liquid Extraction (SLE) ISTD->SLE Evap Evaporation SLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Separation Recon->LC MS Mass Spectrometry Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report signaling_pathway cluster_input Metabolism cluster_signaling Potential Signaling Cascade Nandrolone Nandrolone Metabolite 5α-Estrane-3α,17α-diol Nandrolone->Metabolite Metabolic Conversion PI3K PI3K Metabolite->PI3K Activation AKT Akt PI3K->AKT Activation Cell Cell Survival & Proliferation AKT->Cell Promotion

References

Application Notes and Protocols for the Development of a 5α-Estrane-3α,17α-diol ELISA Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of 5α-Estrane-3α,17α-diol. This steroid hormone is a metabolite of interest in various physiological and pharmacological studies. The development of a sensitive and specific ELISA is crucial for its accurate measurement in biological samples. This competitive ELISA format is ideal for the detection of small molecules like 5α-Estrane-3α,17α-diol.[1][2][3] The assay described herein utilizes a monoclonal antibody specific for 5α-Estrane-3α,17α-diol and a horseradish peroxidase (HRP) labeled secondary antibody for signal generation with a 3,3',5,5'-tetramethylbenzidine (TMB) substrate.[4][5][6][7][8]

Principle of the Competitive ELISA

The competitive ELISA is an immunological assay used for the quantification of antigens, in this case, 5α-Estrane-3α,17α-diol. The wells of a microplate are coated with a fixed amount of 5α-Estrane-3α,17α-diol conjugated to a carrier protein. The sample containing the unknown amount of free 5α-Estrane-3α,17α-diol is added to the wells along with a specific primary antibody. The free 5α-Estrane-3α,17α-diol in the sample competes with the coated 5α-Estrane-3α,17α-diol for binding to the limited amount of primary antibody. After incubation, the unbound components are washed away. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which binds to the primary antibody, is then added. Following another washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of 5α-Estrane-3α,17α-diol in the sample.

ELISA_Principle cluster_coating 1. Coating cluster_competition 2. Competition cluster_binding 3. Binding cluster_wash1 4. Wash cluster_detection 5. Detection cluster_wash2 6. Wash cluster_signal 7. Signal Generation cluster_read 8. Read Absorbance Coating Microplate well coated with 5α-Estrane-3α,17α-diol conjugate Competition Add sample (containing free 5α-Estrane-3α,17α-diol) and primary antibody Coating->Competition Binding Free and coated 5α-Estrane-3α,17α-diol compete for antibody binding Competition->Binding Free_Ag Free 5α-Estrane-3α,17α-diol Ab1 Primary Antibody Wash1 Wash to remove unbound antibody and antigen Binding->Wash1 Detection Add HRP-conjugated secondary antibody Wash1->Detection Wash2 Wash to remove unbound secondary antibody Detection->Wash2 Ab2_HRP Secondary Antibody-HRP Signal Add TMB substrate Wash2->Signal Product Colored Product Signal->Product HRP Read Measure absorbance at 450 nm Signal->Read Substrate TMB Substrate

Figure 1: Principle of the Competitive ELISA for 5α-Estrane-3α,17α-diol.

Materials and Reagents

ReagentSupplierCatalog Number
5α-Estrane-3α,17α-diol StandardSigma-AldrichSXXXX
Anti-5α-Estrane-3α,17α-diol (Rabbit)In-house/CommercialABXXXX
Goat Anti-Rabbit IgG-HRP ConjugateBio-RadSTARXXXX
96-well Polystyrene MicroplatesCorningCXXXX
Bovine Serum Albumin (BSA)Sigma-AldrichAXXXX
TMB Substrate SolutionThermo FisherTXXXX
Sulfuric Acid (Stop Solution)Sigma-AldrichSXXXX
Phosphate Buffered Saline (PBS)In-houseN/A
Tween 20Sigma-AldrichPXXXX
Carbonate-Bicarbonate BufferIn-houseN/A

Experimental Protocols

Preparation of Reagents
  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in 1 L of deionized water. Adjust pH to 9.6.

  • Wash Buffer (PBST): 0.01 M PBS, pH 7.4, containing 0.05% Tween 20.

  • Blocking Buffer: 1% BSA in PBST.

  • Assay Buffer: 0.1% BSA in PBST.

  • 5α-Estrane-3α,17α-diol Standards: Prepare a stock solution of 1 mg/mL in ethanol. Serially dilute in Assay Buffer to obtain standards ranging from 1 pg/mL to 1000 pg/mL.

  • Stop Solution (2 N H₂SO₄): Carefully add 11.1 mL of concentrated H₂SO₄ to 88.9 mL of deionized water.

ELISA Assay Workflow

ELISA_Workflow start Start coat Coat plate with 5α-Estrane-3α,17α-diol conjugate (100 µL/well) Incubate overnight at 4°C start->coat wash1 Wash plate 3x with PBST coat->wash1 block Block with 200 µL/well of Blocking Buffer Incubate 1 hour at 37°C wash1->block wash2 Wash plate 3x with PBST block->wash2 add_samples Add 50 µL/well of standards and samples wash2->add_samples add_ab1 Add 50 µL/well of primary antibody add_samples->add_ab1 incubate1 Incubate 2 hours at 37°C add_ab1->incubate1 wash3 Wash plate 3x with PBST incubate1->wash3 add_ab2 Add 100 µL/well of HRP-conjugated secondary antibody wash3->add_ab2 incubate2 Incubate 1 hour at 37°C add_ab2->incubate2 wash4 Wash plate 5x with PBST incubate2->wash4 add_substrate Add 100 µL/well of TMB Substrate wash4->add_substrate incubate3 Incubate 15-30 min at RT in the dark add_substrate->incubate3 add_stop Add 50 µL/well of Stop Solution incubate3->add_stop read Read absorbance at 450 nm add_stop->read end End read->end

References

Application Notes and Protocols: 5α-Estrane-3α,17α-diol as a Reference Standard in Doping Control

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and protocols for the use of 5α-Estrane-3α,17α-diol as a reference standard in doping control analysis. It is intended for researchers, scientists, and professionals in the field of anti-doping science and drug development. The content covers the significance of this metabolite in detecting nandrolone abuse, comprehensive experimental protocols for its analysis in urine, and the necessary data for its validation.

Introduction

The anabolic androgenic steroid nandrolone (19-nortestosterone) is one of the most frequently detected doping agents in sports. Its metabolism in the human body is extensive, leading to the formation of various metabolites that are excreted in urine. The detection of these metabolites is the primary method for identifying nandrolone abuse. Among these metabolites, 5α-estrane-3α,17α-diol has been identified as a significant long-term metabolite. Its presence and concentration in urine can provide crucial evidence of nandrolone administration.

The stereochemistry of nandrolone metabolites is of utmost importance for unambiguous identification. The specific isomer, 5α-estrane-3α,17α-diol, provides a distinct signature of nandrolone use. Therefore, the availability of a well-characterized reference standard for this compound is essential for the validation of analytical methods and the accurate quantification in routine doping control analysis. This document outlines the application and analytical protocols for 5α-Estrane-3α,17α-diol.

Nandrolone Metabolism and the Significance of 5α-Estrane-3α,17α-diol

Nandrolone undergoes extensive phase I and phase II metabolism in the body. The primary phase I reactions involve reductions and hydroxylations, while phase II reactions consist of conjugation with glucuronic acid or sulfate. The major metabolites of nandrolone include 19-norandrosterone (19-NA) and 19-noretiocholanolone. However, other metabolites, such as various estrane-diols, can also be formed. The metabolic pathway leading to 5α-estrane-3α,17α-diol is a multi-step enzymatic process.

Nandrolone_Metabolism Nandrolone Nandrolone Intermediate1 5α-Dihydronandrolone (5α-estran-17β-ol-3-one) Nandrolone->Intermediate1 5α-reductase Metabolite 5α-Estrane-3α,17α-diol Intermediate1->Metabolite 3α-hydroxysteroid dehydrogenase (3α-HSD) 17α-hydroxysteroid dehydrogenase (17α-HSD)

Caption: Metabolic pathway of Nandrolone to 5α-Estrane-3α,17α-diol.

Analytical Methodology

The detection and quantification of 5α-estrane-3α,17α-diol in urine samples require a highly sensitive and specific analytical method. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques used in doping control laboratories. Due to the low concentrations of this metabolite and the complex matrix of urine, a robust sample preparation procedure is crucial.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of nandrolone metabolites. While specific data for 5α-estrane-3α,17α-diol is not extensively published, the data for related nandrolone metabolites provide a benchmark for expected analytical performance. A study comparing LC/MS/MS and GC/MS for nandrolone metabolites reported a limit of quantification (LOQ) of less than 1 ng/mL[1][2]. Another study on intact nandrolone phase II oxo-metabolites reported a quantification range of 1-100 ng/mL[3][4].

ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.05 - 0.2 ng/mL
Limit of Quantification (LOQ) < 1 ng/mL< 1 ng/mL
Linearity (r²) > 0.99> 0.99
Recovery 85 - 110%90 - 105%
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 20%< 15%

Note: The values presented are typical for anabolic steroid analysis in urine and should be established and validated by each laboratory for the specific analysis of 5α-estrane-3α,17α-diol.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction of steroids from a urine matrix.

Materials:

  • Urine sample

  • Phosphate buffer (pH 7)

  • β-glucuronidase from E. coli

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • Methanol

  • Deionized water

  • Internal standard (e.g., deuterated 5α-estrane-3α,17α-diol)

Procedure:

  • Internal Standard Addition: Spike a known amount of the internal standard into a 5 mL aliquot of the urine sample.

  • Enzymatic Hydrolysis: Add 1 mL of phosphate buffer and 50 µL of β-glucuronidase solution to the urine sample. Incubate at 55°C for 3 hours to cleave the glucuronide conjugates[5].

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the analytes with 5 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is necessary to improve the volatility and thermal stability of the steroid.

Materials:

  • Dried sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium iodide (NH₄I)

  • Dithioerythritol (DTE)

  • Ethyl acetate

Procedure:

  • Add 100 µL of MSTFA/NH₄I/DTE derivatizing agent to the dried sample extract.

  • Vortex the mixture thoroughly.

  • Incubate at 60°C for 20 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS/MS Instrumental Analysis

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

  • Capillary column suitable for steroid analysis (e.g., HP-5ms)

GC Conditions (Typical):

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp 1: 3°C/min to 240°C

    • Ramp 2: 20°C/min to 310°C, hold for 5 minutes

  • Injection Volume: 1-2 µL

MS/MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 5α-estrane-3α,17α-diol and the internal standard.

LC-MS/MS Instrumental Analysis

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

LC Conditions (Typical):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation from other endogenous steroids.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Ion Source Parameters: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 5α-estrane-3α,17α-diol and the internal standard.

Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship for the use of 5α-Estrane-3α,17α-diol as a reference standard in a WADA-accredited laboratory.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LCMS LC-MS/MS Analysis SPE->LCMS Reconstitution GCMS GC-MS/MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data LCMS->Data Report Reporting of Results Data->Report

Caption: General experimental workflow for steroid analysis in urine.

Reference_Standard_Workflow RS_Procurement Procurement & Characterization of 5α-Estrane-3α,17α-diol Reference Standard Stock_Prep Preparation of Stock & Working Standard Solutions RS_Procurement->Stock_Prep Method_Val Method Validation (LOD, LOQ, Linearity, etc.) Stock_Prep->Method_Val QC_Prep Preparation of Quality Control (QC) Samples Stock_Prep->QC_Prep Routine_Analysis Routine Sample Analysis (Calibration & QC) Method_Val->Routine_Analysis QC_Prep->Routine_Analysis Data_Review Data Review & Confirmation of Identity/Concentration Routine_Analysis->Data_Review

Caption: Workflow for using a reference standard in a doping control laboratory.

Conclusion

The use of 5α-estrane-3α,17α-diol as a reference standard is critical for the accurate and reliable detection of nandrolone abuse in sport. The protocols and data presented in this document provide a comprehensive guide for its implementation in a doping control laboratory. Adherence to validated methods and the use of high-purity, well-characterized reference materials are paramount to ensure the integrity of anti-doping analytical results. Each laboratory must perform its own comprehensive validation of the analytical method to comply with the requirements of the World Anti-Doping Agency (WADA) International Standard for Laboratories.

References

Application Notes & Protocols for the Analysis of 5α-Estrane-3α,17α-diol in Urine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the sample preparation and analysis of 5α-Estrane-3α,17α-diol in human urine. This document is intended for researchers, scientists, and professionals in the field of drug development and clinical diagnostics.

Introduction

5α-Estrane-3α,17α-diol is a steroid metabolite of interest in various physiological and pathological studies. Its accurate quantification in urine is crucial for understanding steroid metabolism and for potential biomarker applications. Urinary steroid analysis typically involves three main stages: hydrolysis of conjugated steroids, extraction of the free steroids, and subsequent instrumental analysis. This document outlines detailed protocols for these steps, primarily focusing on enzymatic hydrolysis followed by solid-phase extraction (SPE) and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for the analysis of 5α-Estrane-3α,17α-diol in urine is depicted below. The process begins with the enzymatic hydrolysis of steroid conjugates, followed by extraction and purification of the analyte, and concludes with instrumental analysis.

experimental_workflow urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis Deconjugation extraction Solid-Phase Extraction (SPE) hydrolysis->extraction Purification derivatization Derivatization (for GC-MS) extraction->derivatization Analyte Modification analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis Direct Injection (LC-MS/MS) derivatization->analysis data Data Analysis analysis->data

Caption: Experimental workflow for 5α-Estrane-3α,17α-diol analysis in urine.

Detailed Experimental Protocols

Enzymatic Hydrolysis of Steroid Conjugates

Steroids in urine are often present as water-soluble glucuronide or sulfate conjugates. Enzymatic hydrolysis is a common and effective method to cleave these conjugates, yielding the free steroid for subsequent extraction and analysis.[1][2][3]

Objective: To deconjugate 5α-Estrane-3α,17α-diol glucuronide in urine samples.

Materials:

  • β-glucuronidase from Helix pomatia or a recombinant source[4]

  • Phosphate buffer (pH adjusted according to enzyme requirements, typically pH 4-5.2)[1][2]

  • Internal standards (e.g., deuterated analogs of the analyte)

  • Urine sample

  • Water bath or incubator

Protocol:

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To 1-2 mL of urine in a glass tube, add an appropriate amount of internal standard.

  • Add 1 mL of phosphate buffer to adjust the pH to the optimal range for the enzyme.

  • Add a sufficient activity of β-glucuronidase (e.g., 5000 units). The optimal amount and type of enzyme may need to be determined empirically.[2]

  • Incubate the mixture at a temperature and duration suitable for the chosen enzyme. Common conditions include incubation at 40-60°C for 1 to 24 hours.[1][4] Recombinant enzymes may offer more efficient hydrolysis in shorter times.[4]

  • After incubation, cool the sample to room temperature before proceeding to the extraction step.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the purification and concentration of analytes from complex matrices like urine.[3][5]

Objective: To extract and concentrate the deconjugated 5α-Estrane-3α,17α-diol from the hydrolyzed urine sample.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode)

  • SPE vacuum manifold

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration and washing)

  • Collection tubes

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering polar substances. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) may be performed to remove additional impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution: Elute the analyte from the cartridge with an appropriate volume (e.g., 2-3 mL) of a suitable organic solvent, such as methanol or ethyl acetate, into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. The dried residue is now ready for derivatization (for GC-MS) or reconstitution for LC-MS/MS analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the steroid, as well as to improve its chromatographic properties.[5]

Objective: To derivatize the hydroxyl groups of 5α-Estrane-3α,17α-diol to form more volatile esters or ethers.

Materials:

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and ethanethiol)

  • Anhydrous pyridine or other suitable solvent

  • Heating block or oven

Protocol:

  • To the dried extract from the SPE step, add 50-100 µL of the derivatizing agent mixture.

  • Vortex the tube to ensure the residue is fully dissolved.

  • Heat the mixture at 60-80°C for 20-30 minutes to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Instrumental Analysis

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of steroids.[6][7][8][9] The choice of instrument will depend on availability and the specific requirements of the assay.

3.4.1. GC-MS Analysis

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).

  • Mass Spectrometer (MS): A single quadrupole or tandem quadrupole mass spectrometer can be used.

  • Injection: 1-2 µL of the derivatized sample is injected in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An optimized temperature gradient is used to separate the analytes.

  • Ionization: Electron ionization (EI) is typically used.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the derivatized 5α-Estrane-3α,17α-diol.

3.4.2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used for steroid separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate.

  • Mass Spectrometer (MS): A tandem quadrupole mass spectrometer is essential for the selectivity and sensitivity required for quantification in complex matrices.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode. Derivatization with reagents like picolinic acid can enhance ESI response.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for steroid analysis methods in urine. Note that specific values for 5α-Estrane-3α,17α-diol may vary depending on the exact protocol and instrumentation used. The data presented here are representative of what can be achieved with well-validated methods for similar steroid compounds.[3][9]

ParameterTypical Value RangeReference
Recovery 85 - 115%[3][9]
**Linearity (R²) **> 0.99[3][9]
Intra-day Precision (%RSD) < 15%[3][9]
Inter-day Precision (%RSD) < 15%[3][9]
Limit of Quantification (LOQ) 0.1 - 10 ng/mL[3][9]

Signaling Pathway Context

While a specific signaling pathway for 5α-Estrane-3α,17α-diol is not the focus of this sample preparation protocol, it is a metabolite within the broader steroidogenesis pathway. The following diagram illustrates a simplified overview of steroid hormone synthesis, providing context for the origin of the analyte.

steroid_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone dhea DHEA pregnenolone->dhea androstenedione Androstenedione progesterone->androstenedione dhea->androstenedione testosterone Testosterone androstenedione->testosterone dht Dihydrotestosterone (DHT) testosterone->dht 5α-reductase estradiol Estradiol testosterone->estradiol Aromatase estranediol 5α-Estrane-3α,17α-diol dht->estranediol Metabolism

Caption: Simplified steroidogenesis pathway showing the metabolic context of 5α-Estrane-3α,17α-diol.

References

Troubleshooting & Optimization

improving yield in 5alpha-Estrane-3alpha,17alpha-diol chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5α-Estrane-3α,17α-diol chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 5α-Estrane-3α,17α-diol?

A common and commercially available starting material is estrone or a closely related derivative. The synthesis generally involves the reduction of the aromatic A-ring and the stereoselective reduction of the ketone groups at C3 and C17.

Q2: What are the critical steps in the synthesis of 5α-Estrane-3α,17α-diol that determine the overall yield and purity?

The critical steps are the stereoselective reductions of the C3 and C17 carbonyl groups and the reduction of the A-ring. Achieving the desired 3α-hydroxyl, 17α-hydroxyl, and 5α-hydrogen stereochemistry is paramount and often challenging. The choice of reducing agents and reaction conditions at these stages significantly impacts the yield and the formation of unwanted stereoisomers.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress. By comparing the TLC profile of the reaction mixture to that of the starting material and a reference standard of the product (if available), you can determine the extent of the conversion. For more detailed analysis and quantification, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q4: What are the most common impurities or side products in this synthesis?

The most common impurities are stereoisomers of the desired product, such as the 3β-ol, 17β-ol, and 5β-estrane derivatives. Incomplete reduction of the starting material can also be a source of impurities.

Q5: How can I purify the final product?

Column chromatography on silica gel is a standard method for purifying 5α-Estrane-3α,17α-diol from the reaction mixture. The choice of solvent system for elution is critical to achieve good separation of the desired product from its isomers and other impurities. Recrystallization can be used as a final purification step to obtain a highly pure product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 5α-Estrane-3α,17α-diol

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction closely using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent. Ensure the reagents are of high quality and anhydrous conditions are maintained if required.
Suboptimal Reaction Temperature The stereoselectivity of ketone reductions can be highly temperature-dependent. Experiment with a range of temperatures to find the optimal condition for the formation of the desired isomer. Lower temperatures often favor the formation of the thermodynamically more stable product.
Incorrect Choice of Reducing Agent The choice of reducing agent is crucial for achieving the desired stereochemistry. For the 3-keto reduction to a 3α-hydroxyl, a bulky reducing agent that approaches from the less hindered α-face is generally preferred. For the 17-keto reduction to a 17α-hydroxyl, specific reagents and conditions are necessary to overcome the steric hindrance of the C18 methyl group.
Poor Quality of Starting Material Ensure the purity of the starting estrane derivative. Impurities can interfere with the reaction and lead to the formation of side products.
Loss of Product During Workup or Purification Optimize the extraction and purification steps. Use of an appropriate solvent system for column chromatography is critical to minimize product loss.
Problem 2: Formation of Undesired Stereoisomers (e.g., 3β-ol, 17β-ol, 5β-H)

Possible Causes and Solutions:

CauseRecommended Action
Non-selective Reducing Agent For the reduction of the 3-ketone, consider using a stereoselective reducing agent like a bulky metal hydride that favors attack from the alpha face. For the 17-ketone, a Mitsunobu reaction on the corresponding 17β-ol can be used to invert the stereochemistry to the desired 17α-configuration.[1] Noyori asymmetric transfer hydrogenation is another method to achieve stereoselective ketone reduction.[1]
Isomerization During Reaction or Workup Acidic or basic conditions during the reaction or workup can sometimes lead to epimerization at certain chiral centers. Ensure that the pH is controlled throughout the process.
Inappropriate Catalyst for Hydrogenation The choice of catalyst for the A-ring reduction will influence the stereochemistry at C5. Palladium on carbon (Pd/C) is commonly used. The solvent and additives can also influence the stereoselectivity.

Experimental Protocols

Key Experiment: Stereoselective Reduction of a 3,17-Dione Precursor

This protocol is a generalized procedure based on common methods for steroid reductions and should be optimized for the specific substrate.

Objective: To stereoselectively reduce a 5α-estrane-3,17-dione precursor to 5α-estrane-3α,17α-diol.

Materials:

  • 5α-estrane-3,17-dione

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Reducing agent (e.g., Lithium tri-sec-butylborohydride (L-Selectride®) for 3-keto reduction, Sodium borohydride (NaBH₄) for 17-keto reduction)

  • Quenching solution (e.g., saturated aqueous ammonium chloride, dilute HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5α-estrane-3,17-dione in the chosen anhydrous solvent in a flame-dried flask.

  • First Reduction (C3-ketone): Cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of a bulky reducing agent (e.g., L-Selectride®) to favor the formation of the 3α-hydroxyl group.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the 3-keto group is reduced, carefully quench the reaction by the slow addition of the quenching solution at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Second Reduction (C17-ketone): The intermediate 3α-hydroxy-17-keto-5α-estrane can be reduced to the 17α-ol. One method involves a Mitsunobu reaction on the corresponding 17β-ol, which is often the major product of a simple borohydride reduction.[1]

    • Alternatively, direct reduction to the 17α-ol can be challenging due to steric hindrance. Specialized reducing agents or reaction conditions may be required.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., a mixture of hexane and ethyl acetate) to separate the desired 5α-estrane-3α,17α-diol from stereoisomers and other impurities.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and compare the data with known values if available.

Data Presentation

The following tables summarize how different reaction parameters can affect the yield and stereoselectivity of key reduction steps, based on analogous reactions in steroid synthesis.

Table 1: Effect of Reducing Agent on the Stereoselectivity of 3-Ketone Reduction

Reducing AgentSolventTemperature (°C)Ratio of 3α-ol : 3β-ol (approx.)Reference
NaBH₄Ethanol251 : 4General observation
LiAlH₄THF01 : 9General observation
L-Selectride®THF-78> 9 : 1General principle
K-Selectride®THF-78> 9 : 1General principle

Table 2: Influence of Reaction Conditions on Catalytic Hydrogenation of an Enone System

CatalystSolventPressure (bar H₂)Temperature (°C)Ratio of 5α-H : 5β-H (approx.)Reference
10% Pd/CEthanol1254 : 1[2]
5% Rh/CHexane550> 9 : 1General principle
PtO₂Acetic Acid325VariableGeneral principle

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_reduction1 Step 1: 3-Keto Reduction cluster_reduction2 Step 2: 17-Keto Reduction cluster_purification Purification Start Estrane-3,17-dione Precursor Reduction1 Stereoselective Reduction (e.g., L-Selectride®) Start->Reduction1 Intermediate1 3α-hydroxy-17-keto Intermediate Reduction1->Intermediate1 Reduction2 Stereoselective Reduction or Stereochemical Inversion Intermediate1->Reduction2 Intermediate2 Crude 5α-Estrane-3α,17α-diol Reduction2->Intermediate2 Purification Column Chromatography Recrystallization Intermediate2->Purification FinalProduct Pure 5α-Estrane-3α,17α-diol Purification->FinalProduct

Caption: General experimental workflow for the synthesis of 5α-Estrane-3α,17α-diol.

Troubleshooting_Yield Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Poor Stereoselectivity Problem->Cause2 Cause3 Product Loss Problem->Cause3 Solution1a Extend Reaction Time Cause1->Solution1a Solution1b Add More Reagent Cause1->Solution1b Solution2a Optimize Reducing Agent Cause2->Solution2a Solution2b Adjust Temperature Cause2->Solution2b Solution3a Optimize Workup Cause3->Solution3a Solution3b Refine Purification Cause3->Solution3b

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Resolving 5α-Estrane-3α,17α-diol Isomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC resolution of 5α-Estrane-3α,17α-diol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 5α-Estrane-3α,17α-diol isomers by HPLC?

A1: The primary challenge lies in the structural similarity of the isomers (epimers and diastereomers). These molecules often have very similar polarities and shapes, leading to co-elution or poor resolution on standard achiral HPLC columns. Achieving baseline separation typically requires careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and temperature.

Q2: What is the general approach to separating these steroid isomers?

A2: There are two main strategies for separating stereoisomers like 5α-Estrane-3α,17α-diol isomers:

  • Achiral (Diastereomeric) Separation: This is the most common approach. Since the isomers are often diastereomers of each other (differing at more than one chiral center), they have different physical properties and can be separated on a standard (achiral) stationary phase, such as C18. However, method optimization is critical.

  • Chiral Separation: If you are dealing with enantiomers, or if achiral methods fail to provide adequate resolution for diastereomers, a chiral stationary phase (CSP) can be used. This approach relies on forming transient diastereomeric complexes between the analytes and the chiral selector on the column, leading to different retention times.

Q3: Can I use a standard C18 column for this separation?

A3: Yes, a C18 column is a good starting point for developing a separation method for 5α-Estrane-3α,17α-diol diastereomers. The separation is based on small differences in the overall polarity and shape of the isomers. Optimization of the mobile phase and temperature will be crucial for achieving resolution.

Q4: Is derivatization necessary for the HPLC analysis of these diols?

A4: Derivatization is not always necessary, especially if a sensitive detector like a mass spectrometer (MS) is used. However, for UV detection, derivatization can be employed to introduce a chromophore to the molecules, thereby increasing their detectability. For separation purposes, derivatization with a chiral reagent can be used to create diastereomeric derivatives that may be more easily separated on an achiral column.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of 5α-Estrane-3α,17α-diol isomers.

Problem 1: Poor or No Resolution of Isomer Peaks
Possible Cause Recommended Solution
Inappropriate Mobile Phase Composition The polarity of the mobile phase is critical. For reversed-phase HPLC on a C18 column, start with a mobile phase of acetonitrile and water or methanol and water. Systematically vary the ratio of organic solvent to water to optimize selectivity. Sometimes, a combination of acetonitrile and methanol in water can provide better resolution than either solvent alone.
Suboptimal Column Temperature Temperature can significantly impact the separation of steroid isomers. Decreasing the column temperature can increase resolution for some epimers.[1] It is recommended to use a column oven for precise temperature control. Experiment with a range of temperatures (e.g., from 10°C to 40°C) to find the optimal condition.
Inadequate Stationary Phase If a standard C18 column does not provide sufficient resolution, consider a column with a different selectivity. Phenyl-hexyl or polar-endcapped C18 columns can offer different interactions with the steroid molecules, potentially improving separation. For very challenging separations, a chiral stationary phase may be necessary.
Mobile Phase Additives The use of mobile phase modifiers like β-cyclodextrin has been shown to influence the separation of steroid isomers by forming inclusion complexes.[2]
Problem 2: Peak Tailing
Possible Cause Recommended Solution
Secondary Interactions with Column Packing Peak tailing for steroid compounds can occur due to interactions with active silanol groups on the silica support of the stationary phase. Ensure you are using a high-quality, end-capped column. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes mitigate this issue, but be mindful of its effect on detection.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample.
Column Contamination or Degradation If peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent (e.g., isopropanol). If this does not resolve the issue, the column may need to be replaced.
Problem 3: Irreproducible Retention Times
Possible Cause Recommended Solution
Fluctuations in Column Temperature As temperature affects retention time, it is crucial to use a reliable column oven to maintain a constant temperature.
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently for each run. If preparing the mobile phase by mixing online, ensure the pump's proportioning valves are functioning correctly.
Column Equilibration Insufficient column equilibration between runs, especially after a gradient, can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: Achiral Reversed-Phase HPLC Separation of Steroid Diols

This protocol is adapted from a method for separating androstene diol epimers and serves as an excellent starting point for 5α-estrane-3α,17α-diol isomers.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile/Methanol (65:35, v/v)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: Sub-ambient; start at 25°C and decrease in increments (e.g., to 10°C, 0°C, or lower) to improve resolution. A column oven with cooling capabilities is required.

  • Detection: UV at 200 nm (for androgens without strong chromophores)

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve standards and samples in the mobile phase.

Expected Results: The retention times of the isomers are expected to increase as the temperature is decreased. The resolution between the epimers should also improve at lower temperatures. A systematic study of temperature is recommended to find the optimal balance between resolution and analysis time.

Quantitative Data (for Androst-5-ene-3β,17-diol Epimers as a Reference)[1]:

Temperature (°C)Retention Time (min) - 17α-epimerRetention Time (min) - 17β-epimerResolution (Rs)
257.987.98No Separation
011.4411.44No Separation
-1013.6913.69No Separation
-2017.8817.88No Separation
-3023.8325.130.98
-4032.2234.691.45
-5044.4448.511.98

Note: Retention times for 5α-estrane-3α,17α-diol isomers will differ but are expected to follow a similar trend with temperature.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Resolution check_mobile_phase Adjust Mobile Phase (Organic:Aqueous Ratio) start->check_mobile_phase check_temp Optimize Column Temperature (Decrease for better resolution) check_mobile_phase->check_temp Still unresolved end_resolved Resolution Achieved check_mobile_phase->end_resolved Resolved check_column Evaluate Stationary Phase (e.g., Phenyl, Polar-Endcapped) check_temp->check_column Still unresolved check_temp->end_resolved Resolved chiral_column Consider Chiral Column check_column->chiral_column Still unresolved check_column->end_resolved Resolved chiral_column->end_resolved Resolution improved end_unresolved Consult Specialist chiral_column->end_unresolved No improvement

Caption: Troubleshooting workflow for poor isomer resolution.

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Sample in Mobile Phase injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phase (e.g., ACN/MeOH) separation Separation on C18 Column (Temperature Controlled) mobile_phase_prep->separation injection->separation detection UV Detection (200 nm) separation->detection integration Peak Integration detection->integration quantification Quantification & Resolution Calculation integration->quantification

Caption: General experimental workflow for HPLC analysis.

References

minimizing ion suppression for 5alpha-Estrane-3alpha,17alpha-diol in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 5α-Estrane-3α,17α-diol. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on minimizing ion suppression.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the LC-MS analysis of 5α-Estrane-3α,17α-diol.

Q1: I am observing significant ion suppression for my 5α-Estrane-3α,17α-diol signal. What are the common causes and how can I mitigate them?

A1: Ion suppression in LC-MS analysis, particularly for steroids like 5α-Estrane-3α,17α-diol, is a frequent challenge that can compromise sensitivity and reproducibility. It primarily arises from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source.

Common Causes of Ion Suppression:

  • Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts, proteins) are the most common culprits.[1]

  • Poor Chromatographic Resolution: Co-elution of the analyte with other matrix components.

  • Suboptimal Sample Preparation: Inefficient removal of interfering substances from the sample.

  • High Analyte Concentration: At high concentrations (>10⁻⁵ M), the linearity of the electrospray ionization (ESI) response can be lost, leading to suppression.[2]

Strategies to Minimize Ion Suppression:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]

    • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples and removing phospholipids.

    • Liquid-Liquid Extraction (LLE): A classic technique to separate analytes from interfering substances based on their differential solubility in immiscible liquids.

    • Protein Precipitation (PPT): A simpler but often less clean method suitable for some applications.

  • Improve Chromatographic Separation:

    • Column Chemistry: Utilize a column with different selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase, which can provide better separation for steroids and their isomers compared to standard C18 columns.

    • Gradient Optimization: Adjust the mobile phase gradient to enhance the separation between 5α-Estrane-3α,17α-diol and any co-eluting interferences.

    • Use of Isomeric Separation Techniques: For resolving 5α-Estrane-3α,17α-diol from its isomers, consider specialized techniques like chiral chromatography or ion mobility spectrometry.[3][4]

  • Adjust Mass Spectrometry Parameters:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.[5]

    • Source Parameters: Optimize parameters such as spray voltage, gas flows, and temperature to enhance the ionization of the target analyte.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar ion suppression, allowing for accurate quantification through ratio-based measurements.

Q2: What is a systematic approach to troubleshooting ion suppression for 5α-Estrane-3α,17α-diol?

A2: A logical workflow can help you efficiently identify and resolve the source of ion suppression. The following flowchart outlines a recommended troubleshooting process.

IonSuppressionTroubleshooting start Start: Significant Ion Suppression Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement a co-eluting SIL-IS for accurate quantification. check_is->implement_is No evaluate_sample_prep Evaluate Sample Preparation check_is->evaluate_sample_prep Yes implement_is->evaluate_sample_prep improve_sample_prep Refine Sample Preparation: - Switch to SPE or LLE from PPT - Optimize SPE wash/elution steps evaluate_sample_prep->improve_sample_prep Ineffective evaluate_chromatography Evaluate Chromatography evaluate_sample_prep->evaluate_chromatography Effective re_evaluate Re-evaluate Ion Suppression improve_sample_prep->re_evaluate improve_chromatography Improve Chromatographic Separation: - Test different column chemistry (e.g., Biphenyl, PFP) - Optimize mobile phase gradient evaluate_chromatography->improve_chromatography Co-elution observed optimize_ms Optimize MS Parameters evaluate_chromatography->optimize_ms Good separation improve_chromatography->re_evaluate adjust_ms Adjust MS Settings: - Optimize ion source parameters - Consider switching to APCI optimize_ms->adjust_ms Suboptimal signal optimize_ms->re_evaluate Optimal signal adjust_ms->re_evaluate end End: Ion Suppression Minimized re_evaluate->end

Caption: Troubleshooting workflow for ion suppression.

Q3: Can you provide a starting point for the experimental parameters for the LC-MS/MS analysis of 5α-Estrane-3α,17α-diol?

A3: While the optimal parameters will need to be determined empirically on your specific instrumentation, the following provides a robust starting point based on methods for the closely related isomer, 5α-androstane-3α,17β-diol.[1][6]

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guideline for the extraction of steroids from serum or plasma.

  • Sample Pre-treatment: To 200 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d3-5α-androstane-3α,17β-diol).

  • Protein Precipitation: Add 600 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the 5α-Estrane-3α,17α-diol with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Parameters

  • Column: A biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) is recommended for good separation of steroid isomers.[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 30% B

    • 10.1-12 min: Re-equilibration at 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: These will need to be optimized for your specific instrument. A starting point for the related compound 5α-androstane-3α,17β-diol is:

    • Precursor Ion (m/z): 293.2

    • Product Ion (m/z): 257.2

    • Collision Energy (eV): 15 (This will require optimization)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the impact of different sample preparation techniques on the recovery of steroids and the reduction of matrix effects.

Table 1: Comparison of Steroid Recovery from Serum using Different Sample Preparation Methods

Sample Preparation MethodAnalyteMean Recovery (%)RSD (%)
Protein Precipitation Testosterone858.2
Progesterone887.5
Liquid-Liquid Extraction Testosterone925.1
Progesterone954.8
Solid-Phase Extraction Testosterone983.2
Progesterone973.5

Data is illustrative and based on typical performance for steroid analysis.

Table 2: Matrix Effect Evaluation for Steroid Analysis in Human Serum

Sample Preparation MethodAnalyteMatrix Effect (%)
Protein Precipitation Cortisol-25.3
Androstenedione-30.1
Solid-Phase Extraction Cortisol-5.2
Androstenedione-8.4

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100. A negative value indicates ion suppression.[7]

Visualization of the 5α-Reductase Pathway

The synthesis of 5α-Estrane-3α,17α-diol is part of the broader steroidogenesis pathway. The following diagram illustrates the conversion of testosterone to dihydrotestosterone (DHT) and subsequently to androstanediol isomers.

steroid_pathway Testosterone Testosterone enzyme1 5α-reductase Testosterone->enzyme1 DHT Dihydrotestosterone (DHT) enzyme2 3α-hydroxysteroid dehydrogenase DHT->enzyme2 Androstanediol 5α-Estrane-3α,17α-diol enzyme1->DHT enzyme2->Androstanediol

Caption: 5α-Reductase metabolic pathway.[6][8]

References

troubleshooting 5alpha-Estrane-3alpha,17alpha-diol antibody cross-reactivity in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for 5alpha-Estrane-3alpha,17alpha-diol. The primary focus is on identifying and mitigating issues related to antibody cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of inaccurate results in a this compound immunoassay?

A1: The most frequent cause of inaccurate results is antibody cross-reactivity with other structurally similar steroids present in the sample.[1][2][3] Due to the high degree of structural similarity among steroid hormones, an antibody raised against this compound may also bind to other endogenous or synthetic steroids, leading to falsely elevated measurements.

Q2: Which steroids are most likely to cross-react with an antibody against this compound?

A2: While specific cross-reactivity profiles are antibody-dependent, steroids with a high degree of structural similarity are the most likely to interfere. Based on the structure of this compound, potential cross-reactants include:

  • Isomers of 5alpha-Estrane-3,17-diol: This includes 5alpha-Estrane-3beta,17alpha-diol, 5alpha-Estrane-3alpha,17beta-diol, and 5alpha-Estrane-3beta,17beta-diol.

  • Androstane Diols: Particularly 5alpha-Androstane-3alpha,17alpha-diol and its isomers, which share the same core steroid structure but differ in the presence of a methyl group at C19.

  • Nandrolone and its metabolites: this compound is a metabolite of nandrolone.[4] Therefore, nandrolone and its other metabolites, such as 19-norandrosterone and 19-noretiocholanolone, are significant potential cross-reactants.[5]

Q3: How can I determine if my antibody has a cross-reactivity problem?

A3: A competitive binding assay (also known as a competitive ELISA) is the most direct method to quantify the cross-reactivity of your antibody with specific steroids.[6][7] This involves testing the ability of potentially cross-reacting compounds to compete with this compound for binding to the antibody.

Q4: My immunoassay is showing a high background. Could this be related to cross-reactivity?

A4: Yes, high background can be a symptom of non-specific binding, which can be exacerbated by cross-reactivity.[1] It may indicate that the antibody is binding to other molecules in the sample matrix in addition to the target analyte. However, other factors such as insufficient washing, improper blocking, or contaminated reagents can also cause high background.[8][9]

Q5: Are there alternative methods to measure this compound that are less susceptible to cross-reactivity?

A5: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold-standard method for steroid hormone measurement due to its high specificity and sensitivity.[1][10][11] While more resource-intensive, LC-MS/MS can accurately distinguish between structurally similar steroids, thus avoiding the cross-reactivity issues inherent in immunoassays.

Troubleshooting Guide: Antibody Cross-Reactivity

This guide provides a systematic approach to troubleshooting suspected cross-reactivity issues in your this compound immunoassay.

Initial Assessment
  • Review Your Data: Are the measured concentrations of this compound physiologically plausible? Unusually high concentrations may be the first indication of cross-reactivity.

  • Consider the Sample Matrix: Is it possible that your samples contain high concentrations of structurally related steroids? For example, in studies involving the administration of synthetic anabolic steroids, the presence of metabolites can lead to significant cross-reactivity.

  • Check Your Controls: Are your negative controls truly negative? A signal in the negative control wells could indicate contamination or cross-reactivity with components of the sample matrix.

Experimental Troubleshooting Workflow

The following diagram outlines the steps to identify and characterize antibody cross-reactivity.

Troubleshooting_Workflow cluster_Initial_Checks Initial Checks cluster_Investigation Investigation cluster_Analysis Data Analysis cluster_Action Actionable Steps start Suspected Cross-Reactivity review_data Review Data for Anomalies start->review_data check_controls Analyze Control Well Performance review_data->check_controls identify_steroids Identify Potential Cross-Reactants check_controls->identify_steroids competitive_assay Perform Competitive Binding Assay identify_steroids->competitive_assay calculate_cr Calculate % Cross-Reactivity competitive_assay->calculate_cr interpret_results Interpret Results calculate_cr->interpret_results optimize_assay Optimize Assay Conditions interpret_results->optimize_assay new_antibody Source a More Specific Antibody interpret_results->new_antibody alt_method Consider Alternative Method (LC-MS/MS) interpret_results->alt_method

Caption: Troubleshooting workflow for antibody cross-reactivity.

Quantitative Data Summary: Hypothetical Cross-Reactivity Panel

The following table provides a hypothetical example of a cross-reactivity panel for a this compound antibody. Note: This is an illustrative example, and the actual cross-reactivity will depend on the specific antibody used.

Compound% Cross-Reactivity
This compound 100%
5alpha-Estrane-3beta,17alpha-diol45%
5alpha-Estrane-3alpha,17beta-diol25%
5alpha-Androstane-3alpha,17alpha-diol15%
Nandrolone10%
19-Norandrosterone8%
Testosterone< 1%
Estradiol< 0.1%

Detailed Experimental Protocols

Protocol: Competitive Binding Assay for Cross-Reactivity Assessment

This protocol outlines the steps to determine the percentage of cross-reactivity of your antibody with potentially interfering steroids. This is a type of competitive ELISA.[6][7][9][12]

Materials:

  • Microplate pre-coated with a secondary antibody (e.g., anti-rabbit IgG).

  • Primary antibody for this compound.

  • This compound standard.

  • Potentially cross-reacting steroids (e.g., isomers, metabolites).

  • Enzyme-conjugated this compound (e.g., HRP conjugate).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Microplate reader.

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).

    • For each potentially cross-reacting steroid, prepare a separate serial dilution over a broad concentration range (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Assay Setup:

    • Add a fixed amount of the primary antibody to all wells (except for the blank wells).

    • Add the serially diluted standards and potential cross-reactants to their respective wells in duplicate or triplicate.

    • Add a fixed amount of enzyme-conjugated this compound to all wells (except for the blank).

    • Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Washing and Detection:

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes).

    • Add the stop solution to terminate the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • For the this compound standard and each potential cross-reactant, plot the absorbance against the logarithm of the concentration.

    • Determine the concentration of each steroid that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percentage of cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Signaling Pathway and Experimental Workflow Diagrams

Competitive_Binding_Assay cluster_Well_Surface Microplate Well Surface cluster_Reagents Added Reagents cluster_Binding_Competition Binding Competition cluster_Detection Detection Ab_coated Coated Secondary Ab Primary_Ab Primary Ab Ab_coated->Primary_Ab Binds binding_site Primary_Ab->binding_site Provides Binding Site Target_Analyte This compound (Unlabeled) Target_Analyte->binding_site Competes for Cross_Reactant Potential Cross-Reactant (Unlabeled) Cross_Reactant->binding_site Competes for Labeled_Analyte Enzyme-Labeled This compound Labeled_Analyte->binding_site Competes for Substrate Substrate Labeled_Analyte->Substrate Acts on Signal Colorimetric Signal Substrate->Signal Enzyme Action

References

Technical Support Center: Optimizing Mass Spectrometry of 5α-Estrane-3α,17α-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometric analysis of 5α-Estrane-3α,17α-diol.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of 5α-Estrane-3α,17α-diol by Gas Chromatography-Mass Spectrometry (GC-MS)?

A1: Due to its low volatility, 5α-Estrane-3α,17α-diol requires derivatization to increase its thermal stability and volatility for GC-MS analysis.[1][2] The most common method is trimethylsilylation (TMS), which converts the hydroxyl groups into more volatile TMS ethers.[3]

Q2: What are the expected major fragment ions for TMS-derivatized 5α-Estrane-3α,17α-diol in GC-MS?

Q3: Can Liquid Chromatography-Mass Spectrometry (LC-MS) be used to analyze 5α-Estrane-3α,17α-diol without derivatization?

A3: While LC-MS does not strictly require derivatization for all compounds, for steroids like 5α-Estrane-3α,17α-diol, derivatization can significantly improve ionization efficiency and overall sensitivity.[1] LC-MS/MS is a powerful technique for steroid analysis, offering high specificity and the ability to measure multiple analytes simultaneously.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or No Signal Incomplete derivatization.Optimize derivatization conditions (reagent, temperature, time). Ensure anhydrous conditions.
Low ionization efficiency.For LC-MS, consider derivatization to enhance ionization. For GC-MS, ensure the ion source is clean and properly tuned.
Sample degradation.Ensure proper sample handling and storage. Use fresh solvents and reagents.
Inconsistent Fragmentation Pattern In-source fragmentation.Optimize the ion source temperature and collision energy to minimize unwanted fragmentation.
Contamination.Run blanks to identify and eliminate sources of contamination in the sample preparation or analytical system.
Isomeric interference.Optimize chromatographic separation to resolve isomers.
Non-reproducible Retention Times Column degradation.Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary.
Inconsistent oven temperature program.Verify the accuracy and reproducibility of the GC oven temperature profile.
Leaks in the system.Perform a leak check of the GC and MS systems.

Experimental Protocols

Protocol 1: Trimethylsilylation of 5α-Estrane-3α,17α-diol for GC-MS Analysis

Objective: To prepare a volatile derivative of 5α-Estrane-3α,17α-diol for GC-MS analysis.

Materials:

  • 5α-Estrane-3α,17α-diol standard

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Dissolve a known amount of 5α-Estrane-3α,17α-diol in a small volume of anhydrous pyridine in a GC vial.

  • Add a 2:1 mixture of BSTFA (+1% TMCS) and anhydrous pyridine to the vial.

  • Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: GC-MS Analysis of TMS-Derivatized 5α-Estrane-3α,17α-diol

Objective: To acquire mass spectral data for the derivatized analyte.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., HP-5MS).

  • Injector: Splitless mode at 280°C.

  • Oven Program: Start at 180°C, hold for 1 minute, ramp to 290°C at 20°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for the di-TMS derivative of 5α-Estrane-3α,17α-diol based on the fragmentation of its C19 analog, 5α-Androstane-3α,17α-diol. The molecular weight of di-TMS 5α-Estrane-3α,17α-diol is 422.7 g/mol .

m/z Proposed Fragment Description
422[M]⁺Molecular ion
407[M-CH₃]⁺Loss of a methyl group
332[M-TMSOH]⁺Loss of one trimethylsilanol group
317[M-TMSOH-CH₃]⁺Loss of TMSOH and a methyl group
242[M-2(TMSOH)]⁺Loss of two trimethylsilanol groups
227[M-2(TMSOH)-CH₃]⁺Loss of two TMSOH groups and a methyl group
73[Si(CH₃)₃]⁺Trimethylsilyl ion

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start 5α-Estrane-3α,17α-diol Sample dissolve Dissolve in Pyridine start->dissolve derivatize Add BSTFA + 1% TMCS dissolve->derivatize heat Heat at 60-70°C for 1h derivatize->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect data Data Analysis detect->data

Caption: Experimental workflow for GC-MS analysis of 5α-Estrane-3α,17α-diol.

fragmentation_pathway M [M]⁺˙ m/z 422 M_minus_CH3 [M-CH₃]⁺ m/z 407 M->M_minus_CH3 - CH₃˙ M_minus_TMSOH [M-TMSOH]⁺˙ m/z 332 M->M_minus_TMSOH - TMSOH M_minus_TMSOH_minus_CH3 [M-TMSOH-CH₃]⁺ m/z 317 M_minus_TMSOH->M_minus_TMSOH_minus_CH3 - CH₃˙ M_minus_2TMSOH [M-2(TMSOH)]⁺˙ m/z 242 M_minus_TMSOH->M_minus_2TMSOH - TMSOH

Caption: Predicted fragmentation of di-TMS 5α-Estrane-3α,17α-diol.

References

overcoming low recovery of 5alpha-Estrane-3alpha,17alpha-diol during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the sample extraction of 5α-Estrane-3α,17α-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low recovery of this polar steroid metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 5α-Estrane-3α,17α-diol that influence its extraction?

A1: 5α-Estrane-3α,17α-diol is a polar diol metabolite of nandrolone. Its polarity, characterized by two hydroxyl groups, makes it more water-soluble than many other steroids. In biological fluids, it is often found as a glucuronide or sulfate conjugate, which significantly increases its water solubility and requires a hydrolysis step for analysis of the free form. Its LogP value is estimated to be around 3.8, indicating a moderate level of lipophilicity.

Q2: Why is a hydrolysis step necessary before extracting 5α-Estrane-3α,17α-diol?

A2: In the body, steroids and their metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in urine.[1][2] These conjugated forms are highly polar and will not be efficiently extracted into organic solvents. Therefore, to measure the total concentration of 5α-Estrane-3α,17α-diol, an enzymatic hydrolysis step using β-glucuronidase (with sulfatase activity if sulfate conjugates are also of interest) is required to cleave the conjugate and liberate the free steroid.

Q3: What are the most common reasons for low recovery of 5α-Estrane-3α,17α-diol?

A3: Low recovery is often attributed to one or more of the following factors:

  • Incomplete Hydrolysis: The enzymatic cleavage of conjugates may be inefficient due to suboptimal pH, temperature, incubation time, or the presence of enzyme inhibitors in the sample matrix.[2]

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for the polar nature of 5α-Estrane-3α,17α-diol.

  • Matrix Effects: Components in the biological matrix (e.g., lipids, proteins) can interfere with the extraction process or suppress the analytical signal during detection (e.g., in LC-MS).[3]

  • Improper pH of the Sample: The pH of the sample can affect the ionization state of the analyte and its partitioning between the aqueous and organic phases.

  • Issues with Solid-Phase Extraction (SPE): Problems can arise from incorrect sorbent selection, inadequate conditioning of the cartridge, inappropriate wash and elution solvents, or an excessively fast flow rate.[4][5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low recovery of 5α-Estrane-3α,17α-diol.

Problem: Low recovery after enzymatic hydrolysis.
Possible Cause Troubleshooting Step
Suboptimal Enzyme Activity Verify the optimal pH and temperature for your specific β-glucuronidase enzyme. For example, β-glucuronidase from Helix pomatia has an optimal pH range of 4.5-5.0 for glucuronidase activity and >6.2 for sulfatase activity.[6] β-glucuronidase from Ampullaria has an optimal pH of 4.0 and is stable between pH 4.5 and 7.5.[1]
Insufficient Incubation Time Increase the incubation time. While some protocols suggest 1 hour at 60°C, complex matrices might require longer incubation, such as 24 hours.[1][2]
Enzyme Inhibitors in Matrix Consider a sample cleanup step before hydrolysis, such as a preliminary solid-phase extraction, to remove potential inhibitors.[2]
Problem: Low recovery during Liquid-Liquid Extraction (LLE).
Possible Cause Troubleshooting Step
Inappropriate Solvent Polarity For a polar analyte like 5α-Estrane-3α,17α-diol, a more polar extraction solvent may be needed. While less polar solvents like hexane are good for non-polar steroids, consider using solvents like diethyl ether, ethyl acetate, or a mixture such as dichloromethane:isopropanol.[7]
Poor Partitioning into Organic Phase Add salt ("salting out") to the aqueous sample (e.g., sodium chloride or sodium sulfate) to decrease the solubility of the steroid in the aqueous phase and drive it into the organic phase.[7]
Emulsion Formation Centrifuge the sample at a higher speed or for a longer duration. Alternatively, consider using Supported Liquid Extraction (SLE) to avoid emulsion formation.
Suboptimal Sample pH Adjust the pH of the aqueous sample to ensure the analyte is in a neutral, non-ionized form to maximize its partitioning into the organic solvent.
Problem: Low recovery during Solid-Phase Extraction (SPE).
Possible Cause Troubleshooting Step
Incorrect Sorbent Choice For polar steroids, reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are commonly used.[8] Ensure the chosen sorbent is appropriate for the analyte's polarity.
Analyte Breakthrough During Loading Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. Ensure the sample is pre-treated correctly (e.g., diluted, pH adjusted) to promote retention.
Analyte Loss During Washing The wash solvent may be too strong. Use a weaker wash solvent (i.e., with a lower percentage of organic solvent) to remove interferences without eluting the analyte.[9]
Incomplete Elution The elution solvent may be too weak. Increase the polarity/strength of the elution solvent to ensure complete elution of the analyte from the sorbent. For reversed-phase SPE, this means increasing the percentage of the organic solvent in the elution mix.[5]

Quantitative Data

While specific recovery data for 5α-Estrane-3α,17α-diol is limited in the literature, the following tables provide recovery data for nandrolone and its major metabolites, which are structurally similar and can serve as a reference.

Table 1: Recovery of Nandrolone and its Metabolites using Liquid-Liquid Extraction (LLE)

AnalyteExtraction SolventRecovery (%)Reference
NandroloneEthyl ether97.20[10]
19-Norandrosterone (19-NA)Ethyl ether94.17[10]
19-Noretiocholanolone (19-NE)Ethyl ether95.54[10]

Table 2: Recovery of a Panel of Steroids using Supported Liquid Extraction (SLE)

Extraction MethodElution SolventAverage Analyte Recovery (%)Reference
ISOLUTE® SLE+Ethyl acetate>75[11]
ISOLUTE® SLE+Ethyl acetate:Hexane (75:25, v/v)>80 (for most analytes)[11]
ISOLUTE® SLE+Dichloromethane90 - 107[12]

Table 3: Recovery of Anabolic Steroids using Solid-Phase Extraction (SPE)

SPE SorbentRecovery (%)Reference
C8 + QAX90 - 98[13]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Steroid Conjugates in Urine

This protocol is a general guideline for the enzymatic hydrolysis of glucuronide conjugates.

Materials:

  • Urine sample

  • β-glucuronidase from Helix pomatia (containing sulfatase activity)

  • Phosphate buffer (pH 5.2)

  • Incubator or water bath

Procedure:

  • To 1 mL of urine, add 1 mL of phosphate buffer (pH 5.2).

  • Add 50 µL of β-glucuronidase solution.

  • Vortex briefly to mix.

  • Incubate the mixture at 37°C for 24 hours.

  • After incubation, proceed immediately to the extraction step.

Hydrolysis_Workflow cluster_hydrolysis Enzymatic Hydrolysis urine Urine Sample (1 mL) buffer Add Phosphate Buffer (1 mL, pH 5.2) urine->buffer enzyme Add β-glucuronidase (50 µL) buffer->enzyme vortex1 Vortex enzyme->vortex1 incubate Incubate (37°C, 24h) vortex1->incubate proceed Proceed to Extraction incubate->proceed LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) sample Plasma/Serum Sample (1 mL) add_solvent Add Diethyl Ether (5 mL) sample->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3000g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) condition 1. Condition (Methanol then Water) load 2. Load Sample condition->load wash 3. Wash (e.g., 5% MeOH) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute (e.g., 90% MeOH) dry->elute evap_recon 6. Evaporate & Reconstitute elute->evap_recon SLE_Workflow cluster_sle Supported Liquid Extraction (SLE) pretreat 1. Pre-treat Sample (1:1 with Water) load 2. Load Sample pretreat->load equilibrate 3. Equilibrate (5 min) load->equilibrate elute 4. Elute with Organic Solvent equilibrate->elute evap_recon 5. Evaporate & Reconstitute elute->evap_recon Troubleshooting_Logic cluster_lle cluster_spe cluster_sle start Low Recovery of 5α-Estrane-3α,17α-diol check_hydrolysis Is Hydrolysis Step Performed? start->check_hydrolysis optimize_hydrolysis Optimize Hydrolysis: pH, Temp, Time, Enzyme Conc. check_hydrolysis->optimize_hydrolysis Yes check_extraction_method Which Extraction Method? check_hydrolysis->check_extraction_method No / Already Optimized optimize_hydrolysis->check_extraction_method lle_issues Check LLE Parameters: - Solvent Polarity - Salting Out - Emulsion Formation - Sample pH check_extraction_method->lle_issues LLE spe_issues Check SPE Parameters: - Sorbent Choice - Flow Rate - Wash Solvent - Elution Solvent check_extraction_method->spe_issues SPE sle_issues Check SLE Parameters: - Elution Solvent - Sample Pre-treatment - Equilibration Time check_extraction_method->sle_issues SLE check_matrix_effects Still Low Recovery? Consider Matrix Effects lle_issues->check_matrix_effects spe_issues->check_matrix_effects sle_issues->check_matrix_effects mitigate_matrix Mitigate Matrix Effects: - Use Internal Standard - Improve Sample Cleanup - Dilute Sample check_matrix_effects->mitigate_matrix Yes end Improved Recovery check_matrix_effects->end No mitigate_matrix->end

References

stability of 5alpha-Estrane-3alpha,17alpha-diol in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5α-Estrane-3α,17α-diol in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate measurement of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5α-Estrane-3α,17α-diol and why is its stability in biological samples a concern?

5α-Estrane-3α,17α-diol is a metabolite of the synthetic anabolic androgenic steroid nandrolone. Accurate measurement of its concentration in biological matrices such as urine and plasma is crucial for various applications, including anti-doping control and metabolic studies. The stability of this compound is a critical concern as degradation during sample collection, processing, and storage can lead to inaccurate quantification and misinterpretation of results.

Q2: What are the primary factors that can affect the stability of 5α-Estrane-3α,17α-diol in biological samples?

Based on general knowledge of steroid hormone stability, the primary factors include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Enzymatic Activity: Enzymes present in biological samples (e.g., esterases, glucuronidases) can metabolize the compound.

  • pH: Extreme pH values can lead to chemical degradation.

  • Light Exposure: Some steroid compounds are photosensitive.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of analytes.[1][2]

  • Oxidation: Exposure to air can lead to oxidative degradation.

Q3: What are the recommended storage conditions for biological samples containing 5α-Estrane-3α,17α-diol?

While specific data for 5α-Estrane-3α,17α-diol is limited, general recommendations for steroid hormones suggest the following:

  • Short-term storage (up to 48 hours): Refrigeration at 4°C is generally acceptable.[3][4]

  • Long-term storage: Freezing at -20°C or, ideally, -80°C is recommended for long-term stability.[5] Studies on other estrogens and their metabolites have shown stability for over a year at -80°C.[3][5]

Q4: How many freeze-thaw cycles are acceptable for samples containing steroid hormones?

It is best to minimize freeze-thaw cycles. While some studies have shown that up to three freeze-thaw cycles do not significantly affect the concentrations of many steroid hormones, it is a good practice to aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample.[1][2]

Q5: Are there any recommended preservatives for urine samples?

For general steroid analysis in urine, refrigeration during collection and subsequent freezing is often sufficient. If a preservative is needed, boric acid has been used for some steroid assays.[6] However, it is crucial to verify that any preservative used does not interfere with the analytical method.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable levels of 5α-Estrane-3α,17α-diol in freshly collected samples. Inefficient extraction from the biological matrix.Optimize the extraction protocol. Consider different solvents or solid-phase extraction (SPE) cartridges.
Analytical method lacks sensitivity.Use a more sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Decreasing concentrations of 5α-Estrane-3α,17α-diol over time in stored samples. Degradation due to improper storage temperature.Ensure samples are stored at -80°C for long-term storage. Avoid prolonged storage at 4°C or room temperature.
Enzymatic degradation.Process samples as quickly as possible after collection. Consider the use of enzyme inhibitors if compatible with the analytical method.
Repeated freeze-thaw cycles.Aliquot samples into single-use volumes before freezing to minimize the number of freeze-thaw cycles.
High variability in results between replicate analyses of the same sample. Inconsistent sample handling and processing.Standardize all pre-analytical procedures, including centrifugation, extraction, and reconstitution steps.
Matrix effects in the analytical method.Implement the use of an appropriate internal standard, preferably an isotopically labeled version of the analyte.
Unexpected peaks or interferences in the chromatogram. Contamination from collection tubes or processing materials.Use high-purity solvents and pre-screen all materials that come into contact with the sample for potential contaminants.
Presence of interfering metabolites.Improve the chromatographic separation to resolve the analyte from interfering compounds.

Quantitative Data on Steroid Stability

Table 1: Stability of Estrogens and Estrogen Metabolites in Urine [3][4][5]

Condition Duration Analyte(s) Change in Concentration
Storage at 4°CUp to 48 hours15 Estrogens and Metabolites<1% change per 24 hours
Storage at -80°CUp to 1 year15 Estrogens and Metabolites<1% change
Freeze-Thaw CyclesUp to 3 cycles15 Estrogens and MetabolitesNo consistent significant loss

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of steroid hormones in biological samples. These are generalized protocols and should be optimized for the specific analysis of 5α-Estrane-3α,17α-diol.

1. Protocol for Urine Sample Collection and Storage

  • Collection: Collect a first-morning void or a 24-hour urine sample in a clean, sterile container.

  • Short-term Storage: If analysis is to be performed within 48 hours, store the sample at 4°C.

  • Long-term Storage: For storage longer than 48 hours, aliquot the urine into polypropylene tubes and freeze at -80°C immediately after collection.

  • Thawing: When ready for analysis, thaw samples at room temperature or in a 4°C water bath. Vortex gently to ensure homogeneity before proceeding with extraction.

2. Protocol for Solid-Phase Extraction (SPE) of Steroids from Urine

This protocol is a general guideline and the choice of SPE sorbent and solvents should be optimized.

  • Sample Pre-treatment: To a 1 mL urine sample, add an internal standard. If analyzing conjugated metabolites, enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) may be required.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the steroids with 3 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS/MS).

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Pre-processing cluster_extraction Sample Extraction cluster_analysis Analysis Collection Urine/Plasma Collection Aliquoting Aliquoting Collection->Aliquoting Storage Storage at -80°C Aliquoting->Storage Thawing Thawing Storage->Thawing Hydrolysis Enzymatic Hydrolysis (optional) Thawing->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Data Data Processing Analysis->Data

Caption: Experimental workflow for the analysis of 5α-Estrane-3α,17α-diol.

Troubleshooting_Logic cluster_storage Storage Issues cluster_handling Handling Issues cluster_method Method Issues Start Inaccurate Results Observed CheckStorage Review Sample Storage Conditions Start->CheckStorage CheckHandling Evaluate Sample Handling Procedures Start->CheckHandling CheckMethod Assess Analytical Method Performance Start->CheckMethod Temp Improper Temperature? CheckStorage->Temp FreezeThaw Excessive Freeze-Thaw Cycles? CheckStorage->FreezeThaw Contamination Contamination? CheckHandling->Contamination Extraction Inefficient Extraction? CheckHandling->Extraction Sensitivity Low Sensitivity? CheckMethod->Sensitivity Matrix Matrix Effects? CheckMethod->Matrix Solution Implement Corrective Actions Temp->Solution FreezeThaw->Solution Contamination->Solution Extraction->Solution Sensitivity->Solution Matrix->Solution

Caption: Troubleshooting logic for inaccurate 5α-Estrane-3α,17α-diol results.

References

dealing with matrix effects in 5alpha-Estrane-3alpha,17alpha-diol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of 5α-Estrane-3α,17α-diol. It addresses common challenges, with a focus on mitigating matrix effects in various biological samples.

FAQs: General Questions

Q1: What is 5α-Estrane-3α,17α-diol and why is its quantification important?

5α-Estrane-3α,17α-diol is a metabolite of the synthetic anabolic steroid nandrolone. Its accurate quantification is crucial in various fields, including endocrinology, pharmacology, and anti-doping control, to understand steroid metabolism, monitor therapeutic drug efficacy, and detect substance abuse.

Q2: What are matrix effects and how do they affect the quantification of 5α-Estrane-3α,17α-diol?

Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[1][2][3] These effects, which can either suppress or enhance the signal, are a major challenge in LC-MS/MS analysis of biological samples and can lead to inaccurate and unreliable quantification of 5α-Estrane-3α,17α-diol if not properly addressed.

Q3: What are the most common analytical techniques for quantifying 5α-Estrane-3α,17α-diol?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity.[4][5] Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique but often requires derivatization of the analyte.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the quantification of 5α-Estrane-3α,17α-diol.

Issue 1: Poor recovery of 5α-Estrane-3α,17α-diol during sample preparation.

  • Possible Cause: Inefficient extraction method or inappropriate choice of solvent or solid-phase extraction (SPE) cartridge.

  • Solution:

    • Optimize Extraction Technique: Compare the recovery of different methods such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE).

    • SPE Cartridge Selection: Test different SPE sorbents. For steroids, C8, C18, and mixed-mode cartridges (e.g., C8 + Quaternary Anion Exchange) have shown good recoveries for similar analytes.[6][7]

    • LLE Solvent System: For LLE, evaluate different organic solvents. A common choice for steroid extraction is methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate.

    • pH Adjustment: Ensure the pH of the sample is optimized for the extraction method to ensure the analyte is in a neutral form for efficient partitioning.

Issue 2: Significant ion suppression or enhancement in LC-MS/MS analysis.

  • Possible Cause: Co-elution of matrix components with 5α-Estrane-3α,17α-diol.

  • Solution:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method to remove interfering matrix components. This could involve a multi-step SPE protocol or a combination of LLE and SPE.

    • Chromatographic Separation: Optimize the HPLC or UHPLC method to achieve better separation of the analyte from matrix interferences. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry (e.g., biphenyl or pentafluorophenyl - PFP).[8][9]

    • Use of an Internal Standard: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated 5α-Estrane-3α,17α-diol. The SIL-IS will experience similar matrix effects as the analyte, allowing for accurate correction during data processing.

Issue 3: Inability to separate 5α-Estrane-3α,17α-diol from its isomers.

  • Possible Cause: Insufficient chromatographic resolution. Steroid isomers are often isobaric and cannot be distinguished by mass spectrometry alone.[1]

  • Solution:

    • Column Selection: Utilize high-resolution analytical columns. Columns with different selectivities, such as those with biphenyl or PFP stationary phases, can provide better separation of steroid isomers compared to standard C18 columns.[9]

    • Mobile Phase Optimization: Adjusting the organic solvent (e.g., methanol vs. acetonitrile) and additives in the mobile phase can significantly impact the separation of isomers.

    • Gradient Optimization: Employ a shallow and extended gradient elution to maximize the separation of closely eluting isomers.

Issue 4: Low sensitivity and high limit of quantification (LOQ).

  • Possible Cause: Suboptimal ionization, inefficient sample pre-concentration, or matrix effects.

  • Solution:

    • Derivatization: Although not always necessary with modern sensitive mass spectrometers, derivatization can improve the ionization efficiency and sensitivity of steroids.

    • Sample Pre-concentration: Ensure the sample preparation method includes an effective pre-concentration step, such as evaporating the extraction solvent to dryness and reconstituting in a smaller volume of a mobile phase-compatible solvent.

    • Mass Spectrometer Parameters: Optimize the ion source parameters (e.g., temperature, gas flows) and the collision energy for the specific MRM transitions of 5α-Estrane-3α,17α-diol.

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: Solid-Phase Extraction (SPE) for 5α-Estrane-3α,17α-diol from Human Plasma/Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Internal Standard Spiking: To 200 µL of plasma or serum, add the deuterated 5α-Estrane-3α,17α-diol internal standard.

  • Sample Pre-treatment: Add 200 µL of a suitable buffer (e.g., 0.1 M zinc sulfate or 4% phosphoric acid) to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for 5α-Estrane-3α,17α-diol from Urine
  • Enzymatic Hydrolysis (if analyzing conjugated forms): To 1 mL of urine, add a buffer (e.g., acetate buffer, pH 5.2) and β-glucuronidase/sulfatase enzyme. Incubate at an optimized temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours or overnight).

  • Internal Standard Spiking: Add the deuterated 5α-Estrane-3α,17α-diol internal standard.

  • Extraction: Add 5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a 4:1 mixture of hexane:ethyl acetate). Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize recovery data for steroids using different sample preparation techniques. While specific data for 5α-Estrane-3α,17α-diol is limited, these tables provide a reference for expected recovery ranges with various methods.

Table 1: Recovery of Steroids using Solid-Phase Extraction (SPE)

Steroid ClassMatrixSPE SorbentRecovery Rate (%)Reference
EstrogensRiver WaterOasis HLB46-87[1]
EstrogensWastewaterOasis HLB>49[1]
CorticosteroidsPlasma/UrineHLB85.4-101.3[7]
Anabolic SteroidsSerumC8 + QAX90-98[6]
Various SteroidsSerum/PlasmaC1887-101[10]

Table 2: Recovery of Steroids using Liquid-Liquid Extraction (LLE)

Steroid ClassMatrixExtraction SolventRecovery Rate (%)Reference
Nandrolone & TestosteroneUrineChloroform86.4-98[11]
Various SteroidsSerumMethyl tert-butyl etherNot specified, but a common method[12]

Visualizations

Below are diagrams illustrating key workflows and concepts.

experimental_workflow sample Biological Sample (Plasma, Urine, etc.) is_spike Spike with Internal Standard sample->is_spike extraction Extraction (SPE, LLE, or SLE) is_spike->extraction cleanup Wash/Cleanup extraction->cleanup elution Elution cleanup->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: General experimental workflow for 5α-Estrane-3α,17α-diol quantification.

matrix_effects_logic cluster_problem The Problem: Matrix Effects cluster_solutions Mitigation Strategies matrix_effects Matrix Effects (Ion Suppression/Enhancement) inaccurate_quant Inaccurate Quantification matrix_effects->inaccurate_quant sample_prep Effective Sample Preparation (SPE, LLE, SLE) inaccurate_quant->sample_prep leads to implementation of chromatography Optimized Chromatography inaccurate_quant->chromatography leads to implementation of internal_standard Use of Stable Isotope-Labeled Internal Standard (SIL-IS) inaccurate_quant->internal_standard leads to implementation of accurate_quant Accurate Quantification sample_prep->accurate_quant chromatography->accurate_quant internal_standard->accurate_quant

References

improving the sensitivity of 5alpha-Estrane-3alpha,17alpha-diol detection methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of 5alpha-Estrane-3alpha,17alpha-diol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for detecting this compound?

A1: The primary analytical methods for the detection and quantification of this compound and related steroid metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity.[1] Immunoassays are also used, but may face challenges with specificity due to cross-reactivity with structurally similar steroids.[2][3]

Q2: Why is achieving high sensitivity for this compound detection challenging?

A2: Achieving high sensitivity is challenging due to its low physiological concentrations in complex biological matrices. Factors such as matrix effects, where other components in the sample interfere with ionization, and the compound's inherent physicochemical properties can lead to poor signal intensity.[1] Furthermore, its structural similarity to other endogenous steroids requires highly selective methods to differentiate it from isomers.

Q3: My signal-to-noise ratio is poor. What are the initial troubleshooting steps?

A3: For a poor signal-to-noise ratio, first, verify the integrity of your analytical standard. Ensure proper storage and handling to prevent degradation. Second, optimize your sample preparation protocol to minimize matrix effects and maximize analyte recovery. This could involve testing different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents. Finally, check instrument parameters, including ionization source settings and detector voltages, to ensure they are optimized for your analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q1: I am observing significant matrix effects in my plasma samples. How can I mitigate this?

A1: To mitigate matrix effects in plasma, consider the following:

  • Improve Sample Cleanup: Implement a more rigorous solid-phase extraction (SPE) protocol or a multi-step liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.

  • Use Isotope-Labeled Internal Standards: Employing a stable isotope-labeled internal standard (e.g., deuterated this compound) is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[1]

  • Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from co-eluting matrix components. Using columns with different selectivities, such as a pentafluorophenyl (PFP) column, can provide better resolution for steroid metabolites.[1]

Q2: What type of LC column is best suited for separating this compound from its isomers?

A2: Reversed-phase columns are typically used for separating estrane diols.[1] A C18 column is a common choice, but for enhanced separation of structurally related isomers, a C18-pentafluorophenyl (PFP) column has been shown to provide baseline resolution for estrogen metabolites.[1]

Q3: Should I use derivatization to improve sensitivity in LC-MS/MS?

A3: While not always necessary, derivatization can significantly improve ionization efficiency and thus sensitivity, particularly when using electrospray ionization (ESI). Derivatizing hydroxyl groups with reagents like dansyl chloride introduces a readily ionizable moiety, enhancing the signal. One study showed that a dansylation step strongly improved the sensitivity of estradiol detection by LC-ESI-MS/MS.[4] Another method successfully used isonicotinoyl azide for derivatizing a related diol.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: Is derivatization mandatory for GC-MS analysis of this compound?

A1: Yes, derivatization is a critical step for analyzing steroids like this compound by GC-MS.[1] Due to their low volatility, these compounds exhibit poor chromatographic behavior. Derivatization of the hydroxyl groups, commonly by converting them into trimethylsilyl (TMS) ethers, increases their volatility and thermal stability, leading to improved peak shape and sensitivity.[1]

Q2: I'm seeing multiple peaks for my derivatized standard. What could be the cause?

A2: The presence of multiple peaks could indicate incomplete derivatization, resulting in a mix of mono- and di-derivatized products. To resolve this, optimize your derivatization reaction by adjusting the reagent concentration, reaction time, or temperature. Ensure your sample and reagents are completely anhydrous, as moisture can quench the derivatization reaction. Alternatively, the peaks could represent stereoisomers present in the standard; verify the purity and composition of your reference material.

Q3: What GC column is recommended for this analysis?

A3: A high-temperature, non-polar or mid-polar capillary column is suitable. Columns with a (50% Phenyl)-methylpolysiloxane phase are often used, as they allow for the separation of various estrogen metabolites within a short run time.[1]

Immunoassays

Q1: My immunoassay results are higher than expected when compared to LC-MS/MS data. Why?

A1: This discrepancy is often due to antibody cross-reactivity. Immunoassay antibodies may bind not only to this compound but also to other structurally similar steroids present in the sample, leading to an overestimation of the concentration.[2] For example, studies on assays for related androstane diols have shown significant cross-reactivity with metabolites like 5alpha-dihydrotestosterone and testosterone.[2]

Q2: How can I improve the specificity of my immunoassay?

A2: Improving specificity primarily involves using a highly specific monoclonal antibody. When developing or selecting an assay, it is crucial to screen the antibody against a panel of related steroid isomers and metabolites to characterize its cross-reactivity profile.[1][3] If high specificity is required, a chromatographic step (e.g., thin-layer chromatography) can be introduced before the immunoassay to separate the target analyte from cross-reacting compounds.[2]

Performance Comparison of Detection Methods

The sensitivity of detection methods is a critical parameter. The table below summarizes the limits of quantification (LOQ) achieved for related steroid diols using different techniques, providing a benchmark for what may be achievable for this compound.

MethodAnalyteMatrixLimit of Quantification (LOQ)Reference
LC-MS/MS5α-androstane-3α,17β-diol (3α diol)Human/Mouse Serum0.20 ng/mL[6]
LC-MS/MS5α-androstane-3α,17β-diolRat Plasma< 10 ng/mL (Sensitivity)[7]
LC-ESI-MS/MS5α-androstane-3α,17β-diolRat Brain0.1 ng/g tissue[5]
Radioimmunoassay5α-androstane-3α,17β-diolHuman Plasma30 pg (0.03 ng)[2]

Key Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Steroids in Serum

This protocol is adapted from a method for simultaneously measuring 18 different steroids in human or mouse serum.[6]

  • Sample Preparation:

    • Pipette 200 µL of serum into a clean tube.

    • Fortify the sample with an appropriate isotopically labeled internal standard.

  • Extraction (Liquid-Liquid Extraction):

    • Add 1 mL of methyl tert-butyl ether (MTBE) to the serum.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 12,000 rpm for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 55°C.

    • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • LC System: Utilize a UHPLC system.

    • Column: A reversed-phase column, such as a C18 or PFP column (e.g., 100 mm x 2.1 mm, 2.7 µm), is recommended for separation.[1][8]

    • Mobile Phase: A gradient elution using water with a small percentage of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using electrospray ionization (ESI) in positive mode. Optimize precursor and product ion transitions for both the analyte and the internal standard.

Protocol 2: GC-MS Analysis with Derivatization

This protocol outlines the general steps required for GC-MS analysis, emphasizing the critical derivatization step.[1]

  • Sample Preparation and Extraction:

    • Extract the analyte from the biological matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Ensure the final extract is completely dry, as moisture interferes with derivatization.

  • Derivatization:

    • Reconstitute the dried extract in an anhydrous solvent (e.g., pyridine).

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide catalyst.

    • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for 30-60 minutes to convert hydroxyl groups to their corresponding trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • GC System: Use a gas chromatograph equipped with a capillary column.

    • Column: A high-temperature column, such as a (50% Phenyl)-methylpolysiloxane phase column, is suitable.[1]

    • Injection: Inject the derivatized sample into the GC inlet operating in splitless mode for maximum sensitivity.

    • Temperature Program: Use a temperature gradient that allows for the separation of the derivatized analyte from other sample components.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown peaks or in selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

Visual Guides

Metabolic Pathway

Nandrolone Nandrolone Metabolites Intermediate Metabolites Nandrolone->Metabolites Metabolism (Hydroxysteroid dehydrogenases, reductases) Estranediol 5α-Estrane-3α,17α-diol Metabolites->Estranediol Enzymatic Conversion

Caption: Metabolic conversion of Nandrolone to this compound.

LC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Serum, Urine) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap LC 5. UHPLC Separation (C18 or PFP Column) Evap->LC MS 6. Tandem MS Detection (ESI-MRM) LC->MS Process 7. Integration & Quantification MS->Process Report 8. Final Report Process->Report

Caption: Standard workflow for LC-MS/MS based detection of steroid metabolites.

GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample Extract 2. Extraction & Drying Sample->Extract Deriv 3. Derivatization (e.g., Silylation) Extract->Deriv GC 4. GC Separation (Capillary Column) Deriv->GC MS 5. MS Detection (EI Source) GC->MS Process 6. Data Analysis MS->Process Report 7. Final Report Process->Report

Caption: Key steps in the GC-MS workflow, highlighting the essential derivatization stage.

Troubleshooting Logic: Low Signal Intensity

Start Start: Low or No Signal for Analyte CheckIS Is Internal Standard (IS) signal also low? Start->CheckIS SamplePrep Problem is likely in Sample Prep or Injection CheckIS->SamplePrep  Yes   AnalyteSpecific Problem is likely analyte-specific CheckIS->AnalyteSpecific  No   CheckRecovery Verify extraction recovery. Optimize SPE/LLE. SamplePrep->CheckRecovery CheckDeriv For GC-MS: Check derivatization efficiency. Ensure anhydrous conditions. SamplePrep->CheckDeriv CheckInjector Check instrument injector, syringe, and sample vial. SamplePrep->CheckInjector CheckDegradation Check analyte stability. Prepare fresh standards. AnalyteSpecific->CheckDegradation CheckMSTuning Verify MS parameters. Optimize source conditions and MRM transitions. AnalyteSpecific->CheckMSTuning CheckMatrix Investigate matrix effects. Dilute sample or improve chromatographic separation. AnalyteSpecific->CheckMatrix

Caption: Decision tree for troubleshooting low signal intensity in mass spectrometry.

References

Validation & Comparative

A Researcher's Guide to Differentiating 5α-Estrane-3α,17α-diol and its 5β Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in steroid chemistry, drug development, and endocrinology, the precise identification of stereoisomers is paramount. The spatial arrangement of atoms within a steroid molecule dictates its biological activity, metabolic fate, and therapeutic potential. This guide provides a comprehensive comparison of 5α-Estrane-3α,17α-diol and its 5β isomer, offering experimental methodologies and data to facilitate their differentiation.

The core structural difference between these two isomers lies in the fusion of the A and B rings of the steroid nucleus. In the 5α isomer, the hydrogen atom at the 5th carbon is in the alpha position (projecting below the plane of the rings), resulting in a relatively flat, trans-fused A/B ring system. Conversely, the 5β isomer has the hydrogen at the 5th carbon in the beta position (projecting above the plane), leading to a bent, cis-fused A/B ring junction. This fundamental geometric variance gives rise to distinct physicochemical properties that can be exploited for their separation and identification.

Comparative Physicochemical and Spectroscopic Properties

While specific experimental data for these exact isomers is sparse in publicly available literature, the principles of steroid analysis allow for the prediction of their differing characteristics. The following table summarizes the expected differences based on established knowledge of 5α and 5β steroid isomers.

Property5α-Estrane-3α,17α-diol5β-Estrane-3α,17α-diolRationale for Difference
A/B Ring Fusion TransCisThe orientation of the hydrogen atom at the C5 position determines the fusion of the A and B rings.
Molecular Shape PlanarBentThe trans-fusion in the 5α isomer results in a more linear and rigid structure, while the cis-fusion in the 5β isomer creates a distinct kink in the molecule.
Chromatographic Retention Time (Reverse Phase) Expected to be longerExpected to be shorterThe more planar 5α isomer generally has a larger surface area, leading to stronger interactions with the nonpolar stationary phase.
¹H NMR: C19-H₃ Chemical Shift ~0.8 ppm~1.0 ppmThe C19 methyl group in 5β isomers experiences less shielding due to its proximity to the C/D ring system in the bent structure, resulting in a downfield shift.
¹³C NMR: C19 Chemical Shift ~12 ppm~22-25 ppmThe C19 carbon in the cis-fused 5β isomer is significantly deshielded compared to the trans-fused 5α isomer, providing a key diagnostic signal.
Mass Spectrometry Fragmentation May show subtle differences in fragment ion ratios.May show subtle differences in fragment ion ratios.The stereochemistry can influence the stability of fragment ions, though differences may be minor without derivatization.

Experimental Protocols for Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules, including the stereochemistry of steroid isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified steroid isomer in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the signals for the angular methyl groups (C18 and C19) and the protons in the A and B rings.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. The chemical shift of the C19 carbon is particularly diagnostic for the A/B ring fusion.

  • 2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments to confirm proton and carbon assignments and to elucidate the full connectivity of the molecule.

  • Data Analysis: Compare the chemical shifts of the C19 methyl protons and carbon with known values for 5α and 5β steroids. A significant downfield shift in the C19 signals is indicative of the 5β isomer.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can be used for identification. When coupled with a chromatographic separation technique, it becomes a highly sensitive and specific analytical method.

Methodology:

  • Chromatographic Separation:

    • GC-MS: Derivatize the hydroxyl groups of the steroids with a silylating agent (e.g., BSTFA) to increase their volatility. Use a capillary GC column with a nonpolar stationary phase to separate the isomers based on their boiling points and interactions with the phase. The more volatile 5β isomer is expected to have a shorter retention time.

    • LC-MS: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol. The more polar 5β isomer is expected to elute earlier.

  • Mass Spectrometric Analysis:

    • Electron Ionization (EI) for GC-MS: Analyze the derivatized samples using EI, which will generate characteristic fragmentation patterns. While the mass spectra of the isomers may be similar, the relative intensities of certain fragment ions can differ.

    • Electrospray Ionization (ESI) for LC-MS: Analyze the samples using ESI, which is a softer ionization technique that will typically produce a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and compare the resulting spectra.

  • Data Analysis: Compare the retention times and mass spectra of the unknown sample to those of authentic reference standards of the 5α and 5β isomers.

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional structure of a molecule in its crystalline state.

Methodology:

  • Crystallization: Grow single crystals of the purified steroid isomer of sufficient quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice are determined. This model is then refined to best fit the experimental data.

  • Structural Analysis: The final refined structure will clearly show the stereochemistry at all chiral centers, including the C5 position, definitively identifying the isomer as 5α or 5β.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the differentiation of 5α-Estrane-3α,17α-diol from its 5β isomer.

G Workflow for Isomer Differentiation cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Confirmation cluster_3 Definitive Structure Elucidation cluster_4 Identification start Unknown Estrane-3α,17α-diol Isomer chromatography Chromatographic Separation (GC or LC) start->chromatography nmr NMR Spectroscopy (¹H, ¹³C, 2D) chromatography->nmr Analyze separated fractions ms Mass Spectrometry (EI or ESI, MS/MS) chromatography->ms Analyze separated fractions interpretation Compare Spectral Data (Chemical Shifts, Retention Times, Fragmentation) nmr->interpretation ms->interpretation xray X-ray Crystallography interpretation->xray For ambiguous results or absolute confirmation isomer_5a 5α-Estrane-3α,17α-diol interpretation->isomer_5a Trans A/B Ring Characteristics isomer_5b 5β-Estrane-3α,17α-diol interpretation->isomer_5b Cis A/B Ring Characteristics xray->isomer_5a Confirms Trans Fusion xray->isomer_5b Confirms Cis Fusion

Caption: A logical workflow for the separation and identification of 5α and 5β isomers of Estrane-3α,17α-diol.

Conclusion

The differentiation of 5α-Estrane-3α,17α-diol and its 5β isomer is a critical task in steroid research. While challenging due to their identical mass and elemental composition, a combination of chromatographic and spectroscopic techniques can provide a confident identification. NMR spectroscopy, particularly ¹³C NMR, offers a powerful diagnostic tool for determining the A/B ring fusion. Chromatographic methods provide the initial separation and can give clues to the isomer's identity based on retention times. Mass spectrometry serves as a sensitive detection method and can reveal subtle structural differences through fragmentation analysis. For unambiguous structural confirmation, X-ray crystallography remains the gold standard. By employing the methodologies outlined in this guide, researchers can confidently distinguish between these two important steroid isomers.

A Comparative Guide to Biomarkers for Nandrolone Use: Established vs. Emerging Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary biomarkers for the detection of nandrolone administration, a practice banned in competitive sports. We will delve into the established, gold-standard biomarkers, 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), and compare them with the potential, yet currently unvalidated in humans, biomarker, 5α-estrane-3α,17α-diol. This objective analysis is supported by a review of current scientific literature and aims to inform researchers and professionals in the fields of anti-doping science and drug metabolism.

Executive Summary

The detection of nandrolone abuse relies on the identification of its metabolites in urine. For decades, 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) have been the cornerstone of anti-doping tests for nandrolone.[1][2][3][4] Their presence in urine above a certain threshold is considered an adverse analytical finding.[5][6] While the validation of these biomarkers is extensive, the scientific community continues to explore novel metabolites that could offer advantages such as longer detection windows or improved specificity. One such group of metabolites is the estranediols. Although various isomers of estranediol have been investigated as potential biomarkers for nandrolone use in veterinary medicine, the validation of 5α-estrane-3α,17α-diol as a reliable biomarker in humans is not yet established in the scientific literature. This guide will present the current state of knowledge on these biomarkers, highlighting the robust validation of 19-NA and 19-NE against the nascent and largely unproven status of 5α-estrane-3α,17α-diol in human anti-doping.

Established Biomarkers: 19-Norandrosterone and 19-Noretiocholanolone

19-Norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) are the principal phase I metabolites of nandrolone in humans.[1][2][3] Following administration, nandrolone is metabolized in the liver, and these metabolites are subsequently excreted in the urine, primarily as glucuronide and sulfate conjugates.[2]

Quantitative Data Summary
BiomarkerTypical Endogenous Concentration (Urine)WADA Reporting Threshold (Urine)Detection Window
19-Norandrosterone (19-NA) < 0.1 ng/mL in males; variable in females, can be up to 0.8 ng/mL during ovulation.[6] Higher levels can be found during pregnancy.[5]2 ng/mL (for males and females, with specific considerations for pregnancy).[5]Days to months, depending on the dose and ester form of nandrolone administered.[5][7][8]
19-Noretiocholanolone (19-NE) Generally lower than 19-NA.Not explicitly defined as a primary threshold marker, but its presence supports an adverse analytical finding.Similar to 19-NA.[7][8]
Experimental Protocols

The standard analytical methods for the detection of 19-NA and 19-NE in urine involve the following key steps:

1. Sample Preparation:

  • Hydrolysis: Enzymatic hydrolysis with β-glucuronidase is performed to cleave the glucuronide conjugates and liberate the free steroid metabolites.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the steroids from the urine matrix.

2. Derivatization (for GC-MS):

  • The extracted metabolites are derivatized, typically through trimethylsilylation, to increase their volatility and improve their chromatographic and mass spectrometric properties.

3. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the traditional and a widely used technique for the routine screening and confirmation of 19-NA and 19-NE.[1][9]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers higher selectivity and sensitivity compared to single quadrupole GC-MS.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful alternative that can analyze the conjugated metabolites directly without the need for derivatization, though it can also be used for free steroids.[1][10]

Potential Biomarker: 5α-Estrane-3α,17α-diol

The investigation of other nandrolone metabolites, such as various isomers of estranediol, has been a subject of research, primarily in animal species for growth promoter monitoring. These studies have suggested that certain estranediols may serve as specific markers of exogenous nandrolone administration in cattle and horses. However, there is a significant lack of published, peer-reviewed studies validating 5α-estrane-3α,17α-diol as a biomarker for nandrolone use in humans for anti-doping purposes.

Quantitative Data Summary

There is currently no established quantitative data on the endogenous levels, reporting thresholds, or detection windows for 5α-estrane-3α,17α-diol in human urine following nandrolone administration in the context of anti-doping.

Experimental Protocols

While specific validated protocols for 5α-estrane-3α,17α-diol in human urine for anti-doping are not available, a general approach based on steroid analysis would likely involve:

1. Sample Preparation:

  • Similar hydrolysis and extraction procedures as for 19-NA and 19-NE would be employed to isolate the free diol.

2. Instrumental Analysis:

  • GC-MS or GC-MS/MS: After derivatization, these techniques would be suitable for the detection and quantification of 5α-estrane-3α,17α-diol.

  • LC-MS/MS: This technique could also be adapted for the analysis of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Nandrolone_Metabolism Nandrolone Nandrolone Metabolite1 19-Norandrosterone (19-NA) (Glucuronide/Sulfate Conjugates) Nandrolone->Metabolite1 Hepatic Metabolism Metabolite2 19-Noretiocholanolone (19-NE) (Glucuronide/Sulfate Conjugates) Nandrolone->Metabolite2 Hepatic Metabolism Urine Urinary Excretion Metabolite1->Urine Metabolite2->Urine

Caption: Metabolic pathway of nandrolone to its primary urinary metabolites.

Biomarker_Validation_Workflow cluster_Phase1 Pre-analytical Phase cluster_Phase2 Analytical Phase cluster_Phase3 Post-analytical Phase StudyDesign Study Design (Administration Study) SampleCollection Urine Sample Collection (Pre- and Post-Administration) StudyDesign->SampleCollection MethodDev Analytical Method Development (e.g., GC-MS, LC-MS/MS) SampleCollection->MethodDev MethodVal Method Validation (Sensitivity, Specificity, etc.) MethodDev->MethodVal Quantification Quantification of Metabolites MethodVal->Quantification DataAnalysis Data Analysis (Detection Window, etc.) Quantification->DataAnalysis Threshold Establishment of Thresholds DataAnalysis->Threshold ValidationReport Validation Report Threshold->ValidationReport

Caption: General experimental workflow for biomarker validation.

Biomarker_Comparison cluster_Established Established Biomarkers cluster_Potential Potential Biomarker (Human Validation Lacking) NA 19-Norandrosterone (19-NA) Validation Validation Status NA->Validation Extensively Validated NE 19-Noretiocholanolone (19-NE) NE->Validation Well-Established Estranediol 5α-Estrane-3α,17α-diol Estranediol->Validation Not Validated in Humans Human Human Anti-Doping Validation->Human Primary Markers Animal Veterinary Use Validation->Animal Research in some isomers

Caption: Comparison of the validation status of nandrolone biomarkers.

Conclusion

While 5α-estrane-3α,17α-diol and other estranediol isomers are of interest in the broader field of steroid metabolism, particularly in veterinary science, there is currently no evidence to support the validation of 5α-estrane-3α,17α-diol as a reliable biomarker for nandrolone use in human anti-doping. Future research, including comprehensive administration studies in humans and the development of validated analytical methods, would be required to assess its potential utility. Until such data becomes available, 19-NA and 19-NE will continue to be the definitive biomarkers for nandrolone detection in the fight against doping in sports.

References

A Comparative Guide to Analytical Methods for 5alpha-Estrane-3alpha,17alpha-diol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 5alpha-Estrane-3alpha,17alpha-diol, a significant metabolite of the anabolic steroid nandrolone. Understanding the nuances of these analytical techniques is crucial for researchers in endocrinology, anti-doping science, and pharmaceutical development. This document outlines the performance of common analytical platforms, details experimental protocols, and visualizes key pathways and workflows to aid in methodological selection and application.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound detection hinges on the specific requirements of the study, including desired sensitivity, sample matrix, and throughput. The following table summarizes the quantitative performance of the most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct validation data for this compound is not always available in published literature, this comparison draws upon data from closely related steroid metabolites to provide a reliable reference.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (e.g., RIA, ELISA)
Limit of Detection (LOD) Typically in the low ng/mL rangeCan achieve sub-pg/mL to low pg/mL levelsng/mL to pg/mL range, antibody-dependent
Limit of Quantification (LOQ) ~1 ng/mL for related nandrolone metabolites[1][2]As low as 1 pg/mL for similar androstane diolsVariable, often higher than LC-MS/MS
Linearity Range e.g., 1-30 ng/mL for 19-norandrosterone[1]e.g., 1-200 pg/mL for androstane-3α,17β-diolNarrower dynamic range compared to chromatographic methods
Precision (%CV) <15%[3]<10%5-15%
Accuracy (%Bias) Within ±15%[3]Within ±10%Can be affected by cross-reactivity
Sample Throughput Lower, due to sample preparation and longer run timesHigher, with potential for automationHigh, suitable for large-scale screening
Specificity High, especially with MS/MSVery high, excellent for complex matricesProne to cross-reactivity with structurally similar steroids
Derivatization Generally required to improve volatilityOften not required, but can enhance sensitivityNot applicable

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound and related steroid metabolites using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and well-established technique for steroid analysis, providing high specificity.[2] Derivatization is a critical step to increase the volatility of the analytes.

1. Sample Preparation:

  • Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase is performed to cleave conjugated metabolites.

  • Extraction: Liquid-liquid extraction (LLE) with a solvent like diethyl ether or solid-phase extraction (SPE) using C18 cartridges is used to isolate the steroids from the biological matrix.[1]

  • Derivatization: The hydroxyl groups of the steroid are derivatized to form more volatile trimethylsilyl (TMS) ethers. This is typically achieved by reacting the dried extract with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

2. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 7890 GC system or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1-2 µL of the derivatized sample.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping up to 300°C.

  • Mass Spectrometer: An Agilent 7000 series Triple Quadrupole GC/MS or equivalent, operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity without the need for derivatization in many cases, making it suitable for high-throughput analysis.[2]

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated using a solvent like acetonitrile.

  • Extraction: Solid-phase extraction (SPE) on a C18 or mixed-mode sorbent is commonly used for cleanup and concentration of the analytes.

  • "Dilute and Shoot": For some applications with highly sensitive instruments, a simple dilution of the sample followed by direct injection may be sufficient.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A Waters ACQUITY UPLC system or equivalent.

  • Column: A reverse-phase column, such as a C18 or phenyl-hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters TQ-XS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for the analyte and an internal standard.

Visualizing Workflows and Pathways

To further elucidate the processes involved in the analysis and biological context of this compound, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Urine, Plasma, etc.) Hydrolysis Enzymatic Hydrolysis (for conjugated steroids) Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography LC-MS/MS Path Derivatization->Chromatography GC-MS Path MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec Data Data Acquisition & Processing MassSpec->Data

Caption: General analytical workflow for steroid hormone detection.

Nandrolone Nandrolone (19-Nortestosterone) Dihydro 5α-Dihydronandrolone Nandrolone->Dihydro 5α-Reductase EstraneDiol 5α-Estrane-3α,17α-diol Dihydro->EstraneDiol 3α-Hydroxysteroid Dehydrogenase (3α-HSD)

Caption: Metabolic pathway of Nandrolone to 5α-Estrane-3α,17α-diol.

References

Unveiling Antibody Specificity: A Comparative Guide to 5α-Estrane-3α,17α-diol Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Cross-Reactivity Profile

The cross-reactivity of an antibody is inversely proportional to its specificity. Due to the conserved steran nucleus, antibodies raised against one steroid hormone often exhibit varying degrees of cross-reactivity with other steroids that share similar structural motifs. The table below outlines the predicted cross-reactivity of a hypothetical polyclonal antibody raised against 5α-Estrane-3α,17α-diol. The predictions are based on the degree of structural similarity to the target analyte.

CompoundStructureKey Structural Differences from 5α-Estrane-3α,17α-diolPredicted Cross-Reactivity
5α-Estrane-3α,17α-diol -100%
Estradiol (17β-Estradiol)Aromatic A-ring, 17β-hydroxyl groupModerate to High
Nandrolone3-keto group, 17β-hydroxyl group, double bond in A-ringModerate
TestosteroneC19 methyl group, 3-keto group, 17β-hydroxyl group, double bond in A-ringLow to Moderate
ProgesteroneC19 and C21 side chain, 3-keto group, 20-keto group, double bond in A-ringLow

Note: The predicted cross-reactivity is a qualitative assessment. Actual cross-reactivity percentages must be determined experimentally.

Experimental Protocols for Determining Cross-Reactivity

The gold-standard methods for quantifying antibody cross-reactivity are competitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).

Competitive ELISA Protocol

This protocol outlines a typical competitive ELISA for determining the cross-reactivity of a 5α-Estrane-3α,17α-diol antibody.

Materials:

  • Microtiter plate coated with a capture antibody (e.g., anti-rabbit IgG)

  • Polyclonal antibody against 5α-Estrane-3α,17α-diol (primary antibody)

  • 5α-Estrane-3α,17α-diol standard

  • Potentially cross-reacting steroid standards (e.g., Estradiol, Nandrolone, Testosterone, Progesterone)

  • 5α-Estrane-3α,17α-diol conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP)

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin and a detergent)

  • Substrate for the reporter enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Procedure:

  • Standard and Competitor Preparation: Prepare a serial dilution of the 5α-Estrane-3α,17α-diol standard and each of the potentially cross-reacting steroids.

  • Coating: If not pre-coated, coat the microtiter plate wells with the capture antibody and incubate. Block non-specific binding sites.

  • Competitive Binding: Add the primary antibody, the enzyme-conjugated 5α-Estrane-3α,17α-diol, and either the standard or the competitor steroid to the wells. Incubate to allow for competitive binding.

  • Washing: Wash the wells to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled steroid in the sample.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of 5α-Estrane-3α,17α-diol at 50% binding / Concentration of competitor at 50% binding) x 100

Radioimmunoassay (RIA) Protocol

RIA is a highly sensitive competitive immunoassay that utilizes a radiolabeled steroid.

Materials:

  • Antibody specific to 5α-Estrane-3α,17α-diol

  • Radiolabeled 5α-Estrane-3α,17α-diol (e.g., tritiated [³H] or iodinated [¹²⁵I])

  • Unlabeled 5α-Estrane-3α,17α-diol standard

  • Potentially cross-reacting steroid standards

  • Assay buffer

  • Separation agent (e.g., charcoal-dextran or a second antibody) to separate bound from free radiolabeled steroid

  • Scintillation counter or gamma counter

Procedure:

  • Reaction Setup: In test tubes, combine the antibody, a fixed amount of radiolabeled 5α-Estrane-3α,17α-diol, and varying concentrations of either the unlabeled standard or the competitor steroid.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Add the separation agent to precipitate the antibody-bound steroid complex. Centrifuge to pellet the precipitate.

  • Radioactivity Measurement: Measure the radioactivity in either the supernatant (free fraction) or the pellet (bound fraction) using a suitable counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled steroid against the concentration of the unlabeled standard.

  • Calculation of Cross-Reactivity: Determine the concentration of each competitor steroid required to displace 50% of the bound radiolabeled steroid and calculate the percent cross-reactivity using the same formula as in the ELISA protocol.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in the conceptual understanding of the experimental process and the biological context of 5α-Estrane-3α,17α-diol, the following diagrams are provided.

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_assay Competitive Immunoassay cluster_analysis Data Analysis Standard 5α-Estrane-3α,17α-diol Standard Plate Microtiter Plate Well (Coated with Capture Ab) Standard->Plate Competitors Potential Cross-Reactants (e.g., Estradiol, Testosterone) Competitors->Plate Antibody Primary Antibody Antibody->Plate Labeled_Analyte Enzyme/Radio-labeled 5α-Estrane-3α,17α-diol Labeled_Analyte->Plate Incubation Incubation (Competitive Binding) Plate->Incubation Add Reagents Washing Washing Incubation->Washing Detection Signal Detection (Colorimetric/Radioactivity) Washing->Detection Standard_Curve Standard Curve Generation Detection->Standard_Curve Calculation Cross-Reactivity Calculation Standard_Curve->Calculation

Caption: Workflow for determining antibody cross-reactivity using a competitive immunoassay.

As 5α-Estrane-3α,17α-diol is an isomer of estradiol, it is plausible that it may interact with estrogen receptors and modulate their signaling pathways.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen 5α-Estrane-3α,17α-diol (or Estradiol) ER_mem Membrane Estrogen Receptor (mER) Estrogen->ER_mem ER_cyto Cytoplasmic Estrogen Receptor (ER) Estrogen->ER_cyto PI3K PI3K/Akt Pathway ER_mem->PI3K Activates MAPK MAPK/ERK Pathway ER_mem->MAPK Activates HSP HSP90 ER_cyto->HSP Dissociation ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization Transcription Gene Transcription PI3K->Transcription MAPK->Transcription ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE->Transcription Regulates

Caption: Simplified overview of the estrogen receptor signaling pathway.

Comparative Analysis of Receptor Binding: 5alpha-Estrane-3alpha,17alpha-diol versus 17beta-Estradiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of 5alpha-Estrane-3alpha,17alpha-diol and the endogenous estrogen, 17beta-estradiol. The information presented is based on available scientific literature and experimental data, offering insights into their potential biological activities.

Introduction to the Compounds

17beta-Estradiol (E2) is the most potent and primary circulating estrogen in humans. It plays a crucial role in the regulation of the estrous and menstrual cycles and is involved in the development and maintenance of female secondary sexual characteristics. Its biological effects are mediated primarily through high-affinity binding to two nuclear estrogen receptors, ERα and ERβ.

This compound is a stereoisomer of an estrane-diol and a metabolite of the synthetic anabolic androgenic steroid, nandrolone. The stereochemistry of the hydroxyl groups, particularly the 17alpha configuration, significantly influences its interaction with steroid receptors compared to the 17beta configuration of estradiol.

Quantitative Receptor Binding Affinity

Direct quantitative binding data for this compound is scarce in publicly available literature. However, based on the established structure-activity relationships of steroid hormones, its binding affinity can be inferred. The 17alpha-hydroxyl group is known to significantly reduce the binding affinity to classical estrogen receptors compared to the 17beta-hydroxyl group. Furthermore, as a metabolite of nandrolone, its interaction with the androgen receptor is also of interest. Studies have shown that 5-alpha reduction of nandrolone decreases its affinity for the androgen receptor.

The following table summarizes the known and inferred receptor binding affinities:

CompoundEstrogen Receptor α (ERα)Estrogen Receptor β (ERβ)Androgen Receptor (AR)
17beta-Estradiol High (Kd ~0.1-1 nM)High (Kd ~0.2-1 nM)Negligible
This compound Very Low (Inferred)Very Low (Inferred)Low (Inferred)

Note: The binding affinities for this compound are inferred from the known structure-activity relationships of related steroid compounds. Direct experimental validation is required for precise quantitative values.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of receptor binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.

Principle

A fixed concentration of a specific receptor and a radiolabeled ligand are incubated with varying concentrations of an unlabeled test compound. The test compound competes with the radioligand for the receptor's binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This value is then used to calculate the binding affinity (Ki) or the relative binding affinity (RBA).

Detailed Methodology
  • Receptor Preparation: A source of the target receptor is required. This can be in the form of purified recombinant receptor protein, or cytosol or membrane fractions from tissues or cells that endogenously express the receptor (e.g., rat uterine cytosol for estrogen receptors).

  • Radioligand Selection: A radiolabeled ligand with high affinity and specificity for the target receptor is chosen (e.g., [³H]17β-estradiol for estrogen receptors).

  • Assay Buffer: A suitable buffer is used to maintain the stability and activity of the receptor. This typically includes a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

  • Incubation: The receptor preparation, radioligand, and varying concentrations of the unlabeled test compound (or a known reference compound like unlabeled 17β-estradiol) are incubated together in the assay buffer. The incubation is carried out for a sufficient time and at an appropriate temperature to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes while allowing the free radioligand to pass through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation. The Relative Binding Affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand ([³H]E2) Radioligand->Incubation TestCompound Test Compound (5α-Estrane-3α,17α-diol) TestCompound->Incubation Reference Reference (17β-Estradiol) Reference->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Binding vs. [Competitor] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki_RBA Calculate Ki and RBA IC50->Ki_RBA G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol ER_HSP ER-HSP Complex E2->ER_HSP ER Estrogen Receptor (ER) ER_E2 Activated ER-E2 Complex ER->ER_E2 Conformational Change HSP Heat Shock Proteins ER_HSP->ER Binding & HSP Dissociation Dimer ER Dimer ER_E2->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Recruitment of Co-regulators mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol mER Membrane Estrogen Receptor (mER) E2->mER Binding G_protein G-protein mER->G_protein Activation Kinase_Cascade Protein Kinase Cascades (e.g., MAPK, PI3K/Akt) G_protein->Kinase_Cascade Second_Messengers Second Messengers (e.g., cAMP, Ca²⁺) G_protein->Second_Messengers Effector_Proteins Effector Proteins Kinase_Cascade->Effector_Proteins Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylation Second_Messengers->Effector_Proteins Response Rapid Cellular Response Effector_Proteins->Response Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Translocation

Unveiling Estranediol Isomers in Urine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of estranediol isomers in urine are critical in various fields, from monitoring therapeutic drug efficacy to detecting substance abuse in sports. As metabolites of endogenous and synthetic steroids, the subtle structural differences between these isomers necessitate sophisticated analytical approaches. This guide provides a comparative analysis of the predominant mass spectrometry-based methods for their determination in urine samples, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stand as the gold-standard techniques for the analysis of estranediol isomers. The choice between these methods often depends on the specific isomers of interest, required sensitivity, and laboratory resources.

The following table summarizes key performance parameters for the analysis of two prominent estranediol isomers, 5α-estrane-3β,17α-diol and 5β-estrane-3α,17α-diol, which are significant metabolites of the synthetic anabolic steroid nandrolone.

ParameterGC-MSLC-MS/MS
Instrumentation Agilent 6890 GC with 5975C MSD[1]Waters ACQUITY UPLC with AB Sciex Triple Quad 5500[2]
Column MXT-1 (30 m x 0.25 mm, 0.25 µm)[1]Waters ACQUITY BEH C18 (2.1 x 100 mm, 1.7 µm)[3]
Derivatization Required (e.g., ethoxycarbonylation and pentafluoropropionylation)[1]Often not required, but can enhance sensitivity
Limit of Quantification (LOQ) 0.02 to 0.1 ng/mL for most estrogens[1]0.03–90 ng/mL for a panel of 39 steroids[3]
Linearity (r²) > 0.995[1]> 0.992[3]
Precision (% CV) 1.4 to 10.5%[1]< 15%[4]
Accuracy (% Bias) 91.4 to 108.5%[1]Within ±15%[4]
Typical Run Time ~8 minutes[1]~12-15 minutes[5]

Experimental Workflow for Estranediol Isomer Analysis

The successful analysis of estranediol isomers from urine involves a multi-step process, beginning with sample preparation to isolate the analytes from the complex urine matrix, followed by instrumental analysis.

experimental_workflow Experimental Workflow for Urinary Estranediol Isomer Analysis cluster_prep Sample Preparation cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine_sample->hydrolysis extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path lc_ms LC-MS/MS Analysis extraction->lc_ms LC-MS/MS Path gc_ms GC-MS Analysis derivatization->gc_ms chromatography Chromatographic Separation gc_ms->chromatography lc_ms->chromatography mass_spec Mass Spectrometric Detection chromatography->mass_spec quantification Quantification and Isomer Identification mass_spec->quantification

Caption: A generalized workflow for the analysis of estranediol isomers in urine samples.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the analysis of estranediol isomers in urine.

Sample Preparation: Enzymatic Hydrolysis of Conjugated Steroids

In urine, steroids are often present as water-soluble glucuronide or sulfate conjugates. To analyze the parent steroid, these conjugates must first be cleaved through hydrolysis.

  • Objective: To deconjugate estranediol isomers for subsequent extraction and analysis.

  • Materials:

    • Urine sample

    • Phosphate buffer (pH 6.5)

    • β-glucuronidase from E. coli[6]

    • Incubator or water bath

  • Procedure:

    • To 2 mL of urine, add 0.6 mL of phosphate buffer (pH 6.5) containing β-glucuronidase.[6]

    • Incubate the mixture at 45°C for 30 minutes to facilitate enzymatic deconjugation.[6] For more comprehensive hydrolysis, incubation can be extended to 3 hours at 55°C.[1]

    • After incubation, the sample is ready for extraction.

Analyte Extraction: Solid-Phase Extraction (SPE)

SPE is a common technique used to clean up and concentrate the analytes of interest from the urine matrix.

  • Objective: To isolate and concentrate deconjugated estranediol isomers.

  • Materials:

    • Hydrolyzed urine sample

    • SPE cartridges (e.g., Oasis HLB™)[1]

    • Methanol

    • Water

    • Nitrogen evaporator

  • Procedure:

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of water to remove interfering substances.[1]

    • Elute the estranediol isomers with two aliquots of 2 mL of methanol.[1]

    • Evaporate the combined methanol eluate to dryness under a stream of nitrogen.[1]

    • The dried residue is then reconstituted in a suitable solvent for either derivatization (for GC-MS) or direct injection (for LC-MS/MS).

GC-MS Analysis with Derivatization

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the estranediol isomers.

  • Objective: To prepare volatile derivatives of estranediol isomers for GC-MS analysis.

  • Materials:

    • Dried urine extract

    • Derivatization reagents (e.g., a mixture of dithiothreitol, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and NH₄I for silylation)[6]

    • GC-MS system

  • Procedure:

    • To the dry residue from the extraction step, add 100 µL of the derivatization reagent.[6]

    • Incubate the mixture at 60°C for 40 minutes.[6]

    • After cooling, the sample is ready for injection into the GC-MS.

    • GC-MS Conditions:

      • Injector: Splitless mode at 285°C.[4]

      • Oven Program: Start at 50°C, ramp to 230°C at 50°C/min, then to 250°C at 0.4°C/min (hold for 5 min), to 270°C at 20°C/min, and finally to 285°C at 50°C/min (hold for 30 min).[4]

      • MS Detector: Scan mode from m/z 75 to 700.[4]

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.

  • Objective: To separate and quantify estranediol isomers using LC-MS/MS.

  • Materials:

    • Reconstituted urine extract

    • LC-MS/MS system

    • Mobile phase A: 0.01% formic acid and 1 mM ammonium formate in water[3]

    • Mobile phase B: 0.01% formic acid and 1 mM ammonium formate in methanol[3]

  • Procedure:

    • Reconstitute the dried urine extract in a suitable solvent (e.g., methanol/water).

    • Inject the sample into the LC-MS/MS system.

    • LC Conditions:

      • Column: Waters ACQUITY BEH C18 (2.1 x 100 mm, 1.7 µm).[3]

      • Flow Rate: 0.4 mL/min.[3]

      • Gradient Elution: A gradient program is used, varying the proportions of mobile phases A and B to achieve separation.

    • MS/MS Conditions:

      • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

      • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of specific isomers.

Signaling Pathways

The primary significance of the analyzed estranediol isomers in the context of the provided literature is as biomarkers for the metabolism of synthetic anabolic steroids like nandrolone.[7] There is limited direct evidence in the reviewed literature detailing specific signaling pathways initiated by these metabolites themselves. Their presence and concentration in urine are primarily indicative of upstream metabolic events.

Conclusion

The comparative analysis of estranediol isomers in urine is a complex task that relies on robust analytical methodologies. Both GC-MS and LC-MS/MS provide the necessary sensitivity and selectivity for accurate quantification. The choice of method will be guided by the specific research or clinical question, the available instrumentation, and the desired throughput. The detailed protocols provided in this guide offer a foundation for researchers to develop and validate their own methods for the analysis of these important steroid metabolites.

References

Validating the Structure of Synthetic 5α-Estrane-3α,17α-diol: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic steroids is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for validating the precise stereochemistry of 5α-Estrane-3α,17α-diol. We present supporting data from related isomers to illustrate the discerning power of NMR and offer detailed experimental protocols.

The synthesis of steroid isomers presents a significant analytical challenge due to their identical mass and often similar chromatographic behavior. Distinguishing between epimers, such as the α and β configurations of hydroxyl groups on the steroid backbone, requires techniques sensitive to the three-dimensional arrangement of atoms. NMR spectroscopy excels in this regard, providing detailed information about the local chemical environment and spatial relationships of atoms within a molecule.

Comparative Analysis of Analytical Techniques

While NMR is a cornerstone for structural elucidation, a multi-technique approach ensures the most robust validation. Below is a comparison of NMR with other common analytical methods for steroid analysis.

TechniquePrincipleAdvantages for Steroid AnalysisLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Unrivaled for determining stereochemistry. - Provides detailed information on molecular connectivity and spatial proximity of atoms (through 2D NMR). - Non-destructive.- Relatively low sensitivity compared to MS. - Can be complex to interpret for large molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- High sensitivity and specificity for molecular weight determination. - Can be coupled with chromatography (e.g., LC-MS, GC-MS) for complex mixture analysis.[1]- Often cannot distinguish between stereoisomers without specialized techniques like ion mobility-mass spectrometry.[2][3] - Fragmentation patterns of isomers can be very similar.[4]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.- Excellent for separating isomers when appropriate columns and mobile phases are used.[5][6][7] - Can be used for purification and quantification.- Separation of closely related isomers can be challenging and require extensive method development. - Does not provide direct structural information.
X-ray Crystallography Determines the arrangement of atoms within a crystal.- Provides the absolute, unambiguous 3D structure of a molecule.[8][9][10]- Requires a suitable single crystal, which can be difficult to grow. - The solid-state conformation may not be identical to the solution conformation.

The Power of NMR in Stereoisomer Differentiation

The precise stereochemistry of 5α-Estrane-3α,17α-diol is defined by the orientation of the hydroxyl groups at the C3 and C17 positions. These orientations significantly influence the chemical shifts and coupling constants of nearby protons in the NMR spectrum.

Due to a lack of publicly available, specific NMR data for 5α-Estrane-3α,17α-diol, we present a comparative analysis based on data for related androstane diol isomers. The principles of spectral differentiation remain the same. The key diagnostic regions in the ¹H NMR spectrum are the signals for the protons attached to the hydroxyl-bearing carbons (H-3 and H-17).

Table 1: Comparative ¹H NMR Data of Androstane Diol Isomers (Illustrative)

CompoundH-3 Chemical Shift (ppm) & MultiplicityH-17 Chemical Shift (ppm) & MultiplicityKey Differentiating Features
5α-Androstane-3α,17β-diol ~4.05 (m)~3.64 (t, J ≈ 8.4 Hz)The axial H-3α proton typically appears as a broad multiplet due to multiple axial-axial and axial-equatorial couplings. The H-17α proton shows a characteristic triplet for the β-hydroxyl configuration.
5α-Androstane-3β,17β-diol ~3.60 (tt, J ≈ 11.2, 4.8 Hz)~3.64 (t, J ≈ 8.4 Hz)The equatorial H-3β proton is shifted upfield and appears as a triplet of triplets.
Predicted for 5α-Estrane-3α,17α-diol Expected as a broad multipletExpected to be different from the 17β isomerThe H-17β proton in the 17α-diol would exhibit a different multiplicity and chemical shift due to the change in its spatial relationship with neighboring protons.

Note: The chemical shifts are approximate and can vary based on the solvent and instrument frequency. The multiplicity and coupling constants (J-values) are the most reliable indicators of stereochemistry.

Table 2: Comparative ¹³C NMR Data of Androstane Diol Isomers (Illustrative)

CompoundC-3 Chemical Shift (ppm)C-17 Chemical Shift (ppm)Key Differentiating Features
5α-Androstane-3α,17β-diol ~66.8~81.8The chemical shifts of the carbon atoms directly attached to the hydroxyl groups are highly sensitive to their stereochemical environment.
5α-Androstane-3β,17β-diol ~71.5~81.8A significant downfield shift for C-3 is observed for the 3β-hydroxyl isomer compared to the 3α-isomer.
Predicted for 5α-Estrane-3α,17α-diol Expected to be similar to the 3α-androstane isomerExpected to be different from the 17β isomerThe C-17 chemical shift would be a key marker to confirm the 17α-hydroxyl configuration.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthetic 5α-Estrane-3α,17α-diol in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the range of 0-10 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing definitive proof of stereochemistry.

Visualizing the Validation Process and Molecular Structure

The following diagrams illustrate the general workflow for validating a synthetic compound and the key structural features of 5α-Estrane-3α,17α-diol for NMR analysis.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight NMR NMR Spectroscopy (1D & 2D) Purification->NMR Detailed Structure & Stereochemistry Xray X-ray Crystallography (if crystalline) Purification->Xray Absolute Structure Confirmed Structure Confirmed MS->Confirmed NMR->Confirmed Xray->Confirmed

Caption: Workflow for synthetic compound validation.

G Steroid 5α-Estrane-3α,17α-diol Structure C3 C3-Hα label_C3 Axial proton with characteristic couplings C3->label_C3 C17 C17-Hβ label_C17 Proton whose coupling and shift confirms 17α-OH stereochemistry C17->label_C17 CH3_18 C18-H₃ label_CH3 Angular methyl group, sensitive to changes in stereochemistry CH3_18->label_CH3

Caption: Key structural points of 5α-Estrane-3α,17α-diol for NMR analysis.

References

A Comparative Guide to the Metabolic Profiles of Nandrolone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of the anabolic androgenic steroid nandrolone and its principal metabolites. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology, toxicology, and anti-doping science.

Introduction to Nandrolone Metabolism

Nandrolone, an injectable anabolic steroid, undergoes extensive metabolism in the body, primarily in the liver.[1] The resulting metabolites are excreted in the urine, mainly as glucuronide and sulfate conjugates.[2] The detection of these metabolites, rather than the parent compound, is the primary method for identifying nandrolone use.[3][4] The three main urinary metabolites of nandrolone are 19-norandrosterone (19-NA), 19-norethiocholanolone (19-NE), and 19-norepiandrosterone.[3][4] Of these, 19-norandrosterone is typically the most abundant and is the target analyte in most anti-doping tests.[2]

Comparative Data of Nandrolone Metabolites

The following tables summarize key quantitative data for the primary metabolites of nandrolone, providing a comparative overview of their characteristics.

Table 1: Urinary Concentrations and Detection Windows of Nandrolone Metabolites

MetaboliteTypical Peak Urinary Concentration (after administration)Detection WindowNotes
19-Norandrosterone (19-NA) 0.68 - 450 ng/mLUp to 6 months or longerPeak concentrations and detection times are highly variable depending on the dosage, administration route, and individual metabolism.[1][2][5]
19-Norethiocholanolone (19-NE) 70 ng/mL (in one study)Up to 6 monthsGenerally found in lower concentrations than 19-NA.[1][5]
19-Norepiandrosterone Data not consistently reportedShorter than 19-NA and 19-NELess commonly used as a primary marker for nandrolone use.[4]

Table 2: Analytical Sensitivity for Nandrolone Metabolites

Analytical MethodMetaboliteLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MS 19-Norandrosterone (19-NA)0.01 - 0.05 ng/mL1 ng/mL
19-Norethiocholanolone (19-NE)0.06 ng/mL1 ng/mL
LC-MS/MS 19-Norandrosterone (19-NA)Not consistently reported< 1 ng/mL
19-Norethiocholanolone (19-NE)Not consistently reported< 1 ng/mL

Metabolic Pathway of Nandrolone

The metabolic conversion of nandrolone to its primary urinary metabolites is a key aspect of its pharmacokinetic profile.

Nandrolone_Metabolism Nandrolone Nandrolone Metabolite1 19-Norandrosterone (19-NA) Nandrolone->Metabolite1 Reduction Metabolite2 19-Norethiocholanolone (19-NE) Nandrolone->Metabolite2 Reduction Metabolite3 19-Norepiandrosterone Nandrolone->Metabolite3 Reduction Conjugation Glucuronide and Sulfate Conjugation Metabolite1->Conjugation Metabolite2->Conjugation Metabolite3->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Metabolic pathway of nandrolone to its primary metabolites.

Experimental Protocols for Metabolite Analysis

The accurate detection and quantification of nandrolone metabolites are critical in research and regulatory settings. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of nandrolone metabolites.[6]

1. Sample Preparation:

  • Hydrolysis: Urine samples are subjected to enzymatic hydrolysis (e.g., using β-glucuronidase from E. coli) to cleave the glucuronide conjugates and release the free metabolites.[7]

  • Extraction: The hydrolyzed sample is then extracted using a solid-phase extraction (SPE) C18 column or liquid-liquid extraction with a non-polar solvent like n-pentane.[3]

  • Derivatization: The extracted metabolites are derivatized to increase their volatility and improve their chromatographic properties. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide and a reducing agent like dithioerythritol to form trimethylsilyl (TMS) ethers.[3]

2. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 6890 or similar GC system is typically used.

  • Column: A non-polar capillary column, such as a ZB-5 (5% phenyl-95% dimethyl-polysiloxane), is commonly employed for separation.[3]

  • Injector: Splitless injection is used to introduce the sample into the column.[3]

  • Oven Temperature Program: A temperature gradient is applied, for example, starting at 150°C, holding for 1 minute, then ramping up to 300°C.[3]

  • Mass Spectrometer: A mass selective detector (MSD), such as an Agilent 5973, is used for detection.[3]

  • Ionization: Electron impact (EI) ionization at 70 eV is standard.[3]

  • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification of target ions (e.g., m/z 405 for di-TMS derivatives of 19-NA and 19-NE).[3][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing the conjugated metabolites directly without the need for hydrolysis and derivatization, which can simplify sample preparation and reduce the risk of analyte degradation.[4]

1. Sample Preparation:

  • Extraction: A double solid-phase extraction (SPE) is often necessary to effectively remove interfering compounds from the urine matrix.[4]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

  • Column: A reverse-phase column, such as a C18 or C8, is typically used.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with ammonium acetate and acetonitrile) is employed.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is used for detection.

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is common.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each metabolite.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of nandrolone metabolites in urine.

Experimental_Workflow cluster_Analysis Instrumental Analysis cluster_Data Data Processing Urine Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (for GC-MS) Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) LCMSMS LC-MS/MS Analysis Extraction->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS Quant Quantification GCMS->Quant LCMSMS->Quant Confirm Confirmation Quant->Confirm

Generalized workflow for nandrolone metabolite analysis.

References

Assessing the Purity of Commercially Available 5α-Estrane-3α,17α-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of commercially available 5α-Estrane-3α,17α-diol. The purity of this and other steroid compounds is critical for accurate and reproducible experimental results, particularly in the context of drug development and biological research. This document outlines common analytical techniques, presents a comparative data table, and provides a detailed experimental protocol for purity determination.

Introduction to 5α-Estrane-3α,17α-diol Purity Assessment

5α-Estrane-3α,17α-diol is a steroid metabolite that can be found as a reference standard from various chemical suppliers. The stated purity from the manufacturer is a key indicator of quality, but independent verification is often necessary for sensitive applications. The most common impurities in commercially available steroids can include stereoisomers, precursors from the synthesis process, or degradation products.

High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing the purity of such compounds. Each method provides unique insights into the identity and quantity of the primary compound and any impurities present.

Comparative Purity of Commercial 5α-Estrane-3α,17α-diol

The purity of 5α-Estrane-3α,17α-diol can vary between suppliers and even between different lots from the same supplier. The following table summarizes typical purity data for this compound from various commercial sources, based on common analytical techniques.

Supplier Lot Number Stated Purity (%) Analytical Method Observed Purity (%) (Hypothetical) Major Impurities Detected (Hypothetical)
Supplier AA12345≥98%HPLC98.5%Isomer 1 (0.8%), Unknown (0.7%)
Supplier BB67890>99%GC-MS99.2%Starting Material (0.5%), Isomer 2 (0.3%)
Supplier CC13579≥98%HPLC97.9%Isomer 1 (1.2%), Degradation Product (0.9%)
Supplier DD2468099.5% (Certified)NMR99.6%Minimal impurities detected

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial sample of 5α-Estrane-3α,17α-diol.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis sample Commercial 5α-Estrane-3α,17α-diol dissolution Dissolution in appropriate solvent (e.g., Methanol) sample->dissolution filtration Filtration through 0.22 µm filter dissolution->filtration hplc HPLC-UV/MS filtration->hplc gcms GC-MS filtration->gcms nmr qNMR filtration->nmr purity_calc Purity Calculation hplc->purity_calc impurity_id Impurity Identification hplc->impurity_id gcms->purity_calc gcms->impurity_id nmr->purity_calc nmr->impurity_id report Final Purity Report purity_calc->report impurity_id->report

Caption: Experimental workflow for the purity assessment of 5α-Estrane-3α,17α-diol.

Detailed Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the purity assessment of 5α-Estrane-3α,17α-diol.

4.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the main component and any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity based on the relative peak area of the main component compared to the total peak area of all components in the chromatogram.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile impurities and confirm the molecular weight of the main component.

  • Instrumentation: A GC system coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Prepare a derivatized sample by reacting the compound with a silylating agent (e.g., BSTFA with 1% TMCS) to increase its volatility. Dissolve the derivatized sample in an appropriate solvent like hexane.

  • Data Analysis: Identify impurities by comparing their mass spectra to spectral libraries. Quantify purity based on the relative peak areas in the total ion chromatogram (TIC).

4.3. Quantitative Nuclear Magnetic Resonance (qNMR)

  • Objective: To provide an absolute quantification of the purity without the need for a specific reference standard of the compound itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and concentration (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the deuterated solvent.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure quantitative accuracy.

  • Data Analysis: Calculate the purity by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

Logical Relationship for Purity Claim Verification

The following diagram illustrates the logical flow for verifying the purity claims of a commercial product.

purity_verification start Receive Commercial Sample review_coa Review Certificate of Analysis (CoA) start->review_coa perform_analysis Perform Independent Analysis (HPLC, GC-MS, NMR) review_coa->perform_analysis compare_data Compare Experimental Data with CoA perform_analysis->compare_data accept Accept Lot compare_data->accept Purity Matches reject Reject Lot/Contact Supplier compare_data->reject Discrepancy Found

Caption: Logical workflow for the verification of commercial product purity.

By following these guidelines and experimental protocols, researchers can confidently assess the purity of their 5α-Estrane-3α,17α-diol samples, ensuring the reliability and reproducibility of their scientific findings.

Safety Operating Guide

Safe Disposal of 5alpha-Estrane-3alpha,17alpha-diol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5alpha-Estrane-3alpha,17alpha-diol, a steroid compound, is crucial for laboratory safety and environmental protection. Due to its potential hormonal activity and the general classification of steroid compounds as hazardous, specific procedures must be followed. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.

Hazard Summary

Hazard ClassificationDescriptionSource
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2][3]
Carcinogenicity Suspected of causing cancer.[1][2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]

Experimental Protocols for Disposal

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash[4][5].

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, labeled hazardous waste container for organic solvent waste. Do not mix with aqueous waste streams.

  • Labeling: The hazardous waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Reproductive Toxin," "Suspected Carcinogen," "Aquatic Toxin")

    • The date the waste was first added to the container.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed and approved hazardous waste disposal company[6]. Follow all institutional and local regulations for hazardous waste pickup and disposal. Incineration is a common disposal method for organic chemical waste[4].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal start Generate this compound Waste is_solid Is the waste solid or a contaminated consumable? start->is_solid solid_waste Collect in a labeled 'Solid Hazardous Waste' container is_solid->solid_waste Yes liquid_waste Collect in a labeled 'Liquid Hazardous Waste' container is_solid->liquid_waste No labeling Label container with: - 'Hazardous Waste' - Chemical Name - Hazards - Date solid_waste->labeling liquid_waste->labeling storage Store in a designated, secure, and ventilated area with secondary containment labeling->storage disposal Arrange for pickup by a licensed hazardous waste hauler storage->disposal incineration Incineration at an approved facility disposal->incineration

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 5alpha-Estrane-3alpha,17alpha-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5alpha-Estrane-3alpha,17alpha-diol. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a potent steroid compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE, drawing on best practices for handling hazardous drugs.[1][2][3]

PPE CategoryItemSpecifications & Best Practices
Eye and Face Protection Safety Goggles & Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to offer full facial protection from splashes.[1][4]
Hand Protection Double GlovesWear two pairs of chemotherapy-rated, powder-free, disposable gloves.[2][3] The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Gloves should be changed every 30-60 minutes or immediately if contaminated, torn, or punctured.[2][4]
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] Gowns should be changed regularly, as recommended by the manufacturer, or immediately upon contamination.
Respiratory Protection N95 Respirator or HigherAn N95 or higher-rated respirator is necessary when handling the powdered form of the compound, especially when weighing or preparing solutions, to prevent inhalation of aerosolized particles.[1][4] Surgical masks do not provide adequate respiratory protection.[1][4]
Foot Protection Shoe CoversTwo pairs of disposable shoe covers should be worn over laboratory-appropriate footwear. The outer pair should be removed upon exiting the designated handling area to prevent the spread of contamination.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Area Designation:

  • Designate a specific, restricted area for handling this compound, such as a chemical fume hood or a powder containment hood.

  • Ensure the designated area is clean and free of unnecessary equipment.

  • Post warning signs indicating the handling of a potent compound.

  • Prepare all necessary materials, including the compound, solvents, and equipment, before donning PPE.

2. Donning PPE:

  • Wash hands thoroughly before beginning.

  • Don inner gloves.

  • Don the disposable gown, ensuring complete coverage.

  • Don outer gloves, pulling the cuffs over the sleeves of the gown.

  • Don shoe covers.

  • Don safety goggles and a face shield.

  • If handling powder, don an N95 respirator.

3. Weighing and Solution Preparation:

  • Perform all manipulations of the solid compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use a dedicated set of spatulas and weighing papers.

  • Carefully weigh the desired amount of this compound.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Ensure the container is securely capped after preparation.

4. Post-Handling:

  • Wipe down all surfaces in the designated handling area with an appropriate deactivating agent.

  • Carefully remove and dispose of all contaminated materials in designated hazardous waste containers.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Segregation of Waste:

  • Establish clearly labeled, sealed waste containers for different types of waste:

    • Sharps: Needles, syringes, and other sharp objects.

    • Solid Waste: Contaminated gloves, gowns, shoe covers, weighing papers, and other disposable materials.

    • Liquid Waste: Unused solutions and contaminated solvents.

2. PPE Removal and Disposal:

  • Remove PPE in the following order to minimize self-contamination: outer gloves, gown, shoe covers, inner gloves.

  • Dispose of all PPE in the designated solid hazardous waste container immediately after removal.

3. Container Management:

  • Never overfill waste containers.

  • Keep waste containers sealed when not in use.

  • Store waste containers in a secure, designated area away from general laboratory traffic.

4. Final Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous chemical waste.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Handling Area don_ppe Don All Required PPE prep_area->don_ppe weigh Weigh Compound in Containment Hood don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate Proceed to Cleanup segregate_waste Segregate & Dispose of Waste decontaminate->segregate_waste remove_ppe Remove & Dispose of PPE segregate_waste->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.